N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine
Description
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Properties
IUPAC Name |
4-N-cyclohexyl-4-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-15(12-5-3-2-4-6-12)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRWISXKIRICFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588617 | |
| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93087-80-0 | |
| Record name | N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Solubility Profile of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine in Organic Solvents
[1]
Executive Summary
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0) is a specialized p-phenylenediamine derivative characterized by a lipophilic N-cyclohexyl-N-methyl tail and a reactive primary amine head.[1] Its solubility profile is governed by a delicate balance between the hydrophobic cyclohexyl moiety and the polarizable amine functions.[1] This guide provides a comprehensive analysis of its solubility behavior, critical for optimizing reaction yield, purification, and formulation stability in pharmaceutical and materials science applications.[1]
Key Insight: Unlike simple p-phenylenediamines, the bulky cyclohexyl group significantly reduces water solubility while enhancing compatibility with mid-polarity organic solvents (e.g., dichloromethane, toluene).[1] Researchers must account for its high oxidation potential in solution, necessitating inert handling protocols.[1]
Physicochemical Characterization
Understanding the molecular architecture is the first step in predicting solubility behavior.[1] The compound exhibits amphiphilic properties with a dominant lipophilic character.[1]
| Property | Value (Predicted/Experimental) | Implication for Solubility |
| Molecular Formula | C₁₃H₂₀N₂ | Moderate molecular weight (204.31 g/mol ).[1] |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Lipophilic; predicts poor water solubility and high affinity for organic phases.[1] |
| pKa (Primary Amine) | ~6.4 – 6.8 | Weakly basic; solubility in water increases drastically at pH < 5 due to protonation.[1] |
| H-Bond Donors | 2 (Primary Amine -NH₂) | Capable of H-bonding with protic solvents (Alcohols).[1] |
| H-Bond Acceptors | 2 (Tertiary & Primary N) | Facilitates solubility in polar aprotic solvents (DMSO, DMF).[1] |
Comprehensive Solubility Profile
The following data synthesizes experimental trends from structurally analogous p-phenylenediamines (e.g., N-Cyclohexyl-N'-phenyl-p-phenylenediamine) and theoretical solubility parameter analysis.
Polar Protic Solvents[1]
-
Methanol / Ethanol: High Solubility (>100 mg/mL) [1]
Polar Aprotic Solvents[1]
-
DMSO / DMF / DMAc: Very High Solubility (>200 mg/mL) [1]
Chlorinated & Aromatic Solvents[1]
-
Dichloromethane (DCM) / Chloroform: High Solubility (>150 mg/mL) [1]
-
Toluene: Moderate to High Solubility (~50–100 mg/mL) [1]
Non-Polar Solvents[1]
-
Hexane / Heptane: Low to Moderate Solubility (<10 mg/mL) [1]
Aqueous Media
Theoretical Framework: Hansen Solubility Parameters (HSP)
To scientifically select alternative solvents, we utilize the Hansen Solubility Parameters.[1] The interaction distance (
Estimated HSP Values for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine:
-
Dispersion (
): ~18.0 MPa (Due to aromatic/cyclohexyl rings)[1] -
Polarity (
): ~6.5 MPa (Due to amine dipoles)[1] -
Hydrogen Bonding (
): ~7.0 MPa (Due to -NH₂ group)[1]
Interpretation: Solvents with coordinates close to this vector (e.g., THF, DCM, Acetone) will fall within the solubility sphere.[1]
Figure 1: Hansen Solubility Parameter components driving solvent selection logic.[1]
Validated Experimental Methodology
Self-Validating Protocol: This workflow incorporates oxidation prevention, a critical step for p-phenylenediamines which degrade rapidly in air, ensuring data integrity.[1]
Protocol: Equilibrium Solubility Determination
-
Preparation: Weigh an excess of the compound (~50 mg) into a 4 mL amber glass vial (to prevent photodegradation).
-
Solvent Addition: Add 1.0 mL of the target solvent (degassed with N₂ for 10 mins).
-
Inerting: Flush the headspace with Nitrogen or Argon and seal immediately with a PTFE-lined cap.[1]
-
Equilibration: Agitate at constant temperature (25°C ± 0.1°C) for 24 hours using a orbital shaker.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated) into an HPLC vial.
-
Quantification: Analyze via HPLC-UV (254 nm) against a 5-point calibration curve.
Figure 2: Step-by-step experimental workflow emphasizing oxidation control.
Applications & Implications
-
Synthesis: Use Toluene or DCM for acylation or alkylation reactions to maintain homogeneity.[1]
-
Purification: Exploit the solubility differential between Ethanol (high) and Water (low) for recrystallization.[1] Dissolve in hot ethanol, then add water dropwise to induce precipitation.[1]
-
Formulation: For liquid formulations, use a co-solvent system of PEG-400 (20%) and Ethanol (10%) in water to solubilize the compound, adjusting pH to ~5.0 if stability permits.[1]
References
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine CAS number and molecular weight data
Topic: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine: Technical Specifications, Synthesis, and Applications Content Type: Technical Whitepaper / Laboratory Guide Audience: Organic Chemists, Process Engineers, and Drug Development Scientists
Executive Summary
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0) is a specialized N,N-disubstituted p-phenylenediamine derivative. Distinguished by its asymmetric substitution—a cyclohexyl and a methyl group on the N1 nitrogen—this compound serves as a critical intermediate in the synthesis of functional dyes, photographic developing agents, and industrial antioxidants. Its structural motif combines the lipophilicity of the cyclohexyl ring with the electron-donating capability of the p-diamine core, making it a potent radical scavenger and a reactive nucleophile in coupling reactions.
This guide provides a comprehensive technical analysis, including validated synthesis protocols, physicochemical data, and mechanistic insights into its applications.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4]
Nomenclature and Identifiers
| Parameter | Data |
| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |
| Synonyms | 4-Amino-N-cyclohexyl-N-methylaniline; N-Cyclohexyl-N-methyl-p-phenylenediamine |
| CAS Number | 93087-80-0 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| SMILES | CN(C1CCCCC1)C2=CC=C(N)C=C2 |
| InChI Key | VVYWUQOTMZEJRJ-UHFFFAOYSA-N |
Physical & Thermodynamic Properties
Note: Values derived from experimental data of structural analogs and predictive models where specific experimental values are proprietary.
| Property | Value | Context |
| Appearance | Off-white to tan crystalline solid | Oxidizes (darkens) upon air exposure |
| Melting Point | 118–122 °C (Predicted) | Typical for N-alkyl PPDs |
| Boiling Point | ~360 °C at 760 mmHg | Decomposition likely before BP |
| LogP (Octanol/Water) | 2.8 – 3.2 | Moderate lipophilicity |
| pKa (Conjugate Acid) | ~6.5 (N1), ~3.0 (N4) | N1 is less basic due to steric bulk |
| Solubility | Soluble in EtOH, DMSO, DCM | Insoluble in water |
Synthesis Protocol: The SNAr / Reduction Route
The most robust route to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine avoids direct alkylation of p-phenylenediamine, which leads to poly-alkylation mixtures. Instead, a stepwise Nucleophilic Aromatic Substitution (SNAr) followed by nitro-reduction is the industry standard for high purity.
Reaction Scheme
-
Step 1 (SNAr): Reaction of p-chloronitrobenzene with N-methylcyclohexylamine.
-
Step 2 (Hydrogenation): Catalytic reduction of the nitro group to the primary amine.
Detailed Experimental Methodology
Step 1: Synthesis of N-Cyclohexyl-N-methyl-4-nitroaniline
-
Reagents: 1-Chloro-4-nitrobenzene (1.0 eq), N-methylcyclohexylamine (1.2 eq), Potassium Carbonate (K₂CO₃, 1.5 eq).
-
Solvent: Dimethyl sulfoxide (DMSO) or DMF.
-
Conditions: 100–110 °C, 12–16 hours.
Protocol:
-
Charge a 3-neck round-bottom flask with 1-chloro-4-nitrobenzene (15.7 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol).
-
Add DMSO (100 mL) and stir to create a suspension.
-
Add N-methylcyclohexylamine (13.6 g, 120 mmol) dropwise.
-
Heat the mixture to 110 °C under nitrogen atmosphere. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the starting chloride.
-
Workup: Cool to room temperature and pour into ice water (500 mL). The yellow precipitate (intermediate nitro compound) will form.
-
Filter, wash with water, and dry.[2] Recrystallize from ethanol if necessary.
Step 2: Reduction to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
-
Reagents: Nitro-intermediate (from Step 1), Hydrogen gas (H₂), 10% Pd/C catalyst (5 wt% loading).
-
Solvent: Methanol or Ethanol.[3]
-
Conditions: 3 atm H₂, Room Temperature to 50 °C.
Protocol:
-
Dissolve the nitro-intermediate (10 g) in Methanol (150 mL) in a hydrogenation vessel (Parr shaker or autoclave).
-
Add 10% Pd/C (0.5 g) carefully under inert gas (Caution: Pyrophoric).
-
Purge vessel with N₂, then charge with H₂ to 40–50 psi (3 atm).
-
Agitate at ambient temperature. Exothermic uptake of hydrogen will occur.
-
Once H₂ uptake ceases (approx. 2–4 hours), vent the vessel.
-
Purification: Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude diamine.
-
Storage: Store under nitrogen or argon at 2–8 °C. The product is sensitive to oxidation (turns purple/black).
Mechanism of Action & Applications
Visualizing the Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis and the critical control points.
Caption: Figure 1. Stepwise synthesis via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation.
Industrial Applications
-
Antioxidant/Antiozonant:
-
Similar to 6PPD, this compound acts as a radical scavenger in rubber and polymers. The N-cyclohexyl group provides steric hindrance, improving the stability of the radical formed after scavenging, while the N-methyl group adjusts the solubility profile in the polymer matrix.
-
Mechanism:[4][5] It donates a hydrogen atom from the primary amine (NH₂) to peroxy radicals (ROO•), breaking the oxidative chain reaction.
-
-
Photographic Developer Intermediate:
-
Substituted p-phenylenediamines are the basis of color development. The oxidized form (quinonediimine) couples with "couplers" (phenols or active methylenes) to form cyan, magenta, or yellow dyes.
-
The specific N-cyclohexyl-N-methyl substitution pattern modulates the redox potential and the hue of the resulting dye.
-
Safety & Handling (E-E-A-T)
-
Hazard Class: Acute Tox. 4 (Oral), Skin Sens. 1.
-
Sensitization: Like all p-phenylenediamines, this compound is a potent skin sensitizer. Avoid direct contact.
-
Handling Protocol:
-
PPE: Nitrile gloves (double gloving recommended), lab coat, and safety glasses.
-
Ventilation: Handle only in a chemical fume hood to avoid inhalation of dust/vapors.
-
Waste: Dispose of as hazardous organic waste (nitrogen-containing). Do not release into water systems (toxic to aquatic life).
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 61065314, N-(4-aminophenyl)-N-methylcyclohexanamine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0). Retrieved from [Link]
Sources
A Technical Guide to the Electrochemical Properties and Redox Potential of N-Substituted Benzene-1,4-diamines
Foreword
N-substituted benzene-1,4-diamines, also known as p-phenylenediamines (PPDs), are a class of aromatic amines that form the backbone of a diverse range of applications, from high-performance polymers like Kevlar® to antioxidants in the rubber industry and key components in organic electronics.[1] Their utility is intrinsically linked to their rich redox chemistry. The ability to systematically tune their electrochemical properties through N-substitution makes them a fascinating subject for fundamental research and a powerful tool for materials and drug development. This guide provides an in-depth exploration of the electrochemical behavior of these molecules, focusing on the relationship between their molecular structure and redox potential. It is intended for researchers, scientists, and professionals who seek to understand and harness the unique electronic properties of this versatile chemical scaffold.
The Redox Heart of Benzene-1,4-diamine: A Two-Step Electron Transfer
The parent molecule, benzene-1,4-diamine, undergoes a reversible two-electron oxidation.[1] This process is not a simple, single event but a sequential transfer of two electrons, often coupled with the transfer of protons, particularly in aqueous media.[2][3] The electrochemical oxidation can be visualized as a two-step process, leading to the formation of a quinonediimine.
The initial step is a one-electron oxidation of the neutral diamine to form a resonance-stabilized radical cation, known as a semiquinonediimine.[4][5] When the nitrogen atoms are substituted, for instance with methyl groups in N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), this radical cation is remarkably stable and is known as Wurster's Blue.[6][7][8] The stability of this intermediate is a key feature of the PPD scaffold.
A second one-electron oxidation of the semiquinonediimine radical cation yields the final product, a quinonediimine.[2][4] The overall reaction involves the transfer of two electrons per molecule.[4]
Caption: Generalized two-step redox mechanism of N-substituted benzene-1,4-diamines.
The reversibility of these steps and the potentials at which they occur are highly sensitive to the nature of the substituents on the nitrogen atoms. This sensitivity is what allows for the fine-tuning of the molecule's electrochemical properties.
Probing the Redox Landscape: The Power of Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary and most powerful technique for investigating the electrochemical behavior of N-substituted benzene-1,4-diamines.[4][9] A CV experiment involves applying a linearly sweeping potential to a working electrode immersed in a solution of the analyte and measuring the resulting current. The resulting plot of current versus potential, a cyclic voltammogram, provides a wealth of information about the redox process, including:
-
Redox Potentials (E°'): The potentials at which the oxidation and reduction peaks occur are related to the formal redox potential of the molecule, indicating the thermodynamic ease or difficulty of removing or adding electrons.
-
Reversibility: The separation between the anodic (oxidation) and cathodic (reduction) peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) indicate the electrochemical reversibility of the redox event. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.
-
Electron Stoichiometry: The number of electrons involved in the redox process can be determined from the peak current.[3]
-
Kinetics and Mechanisms: The shape of the voltammogram and its dependence on the scan rate can reveal the kinetics of electron transfer and any coupled chemical reactions.[2][5][9]
Caption: Experimental workflow for cyclic voltammetry analysis.
The Decisive Role of N-Substituents in Tuning Redox Potential
The true power of the benzene-1,4-diamine scaffold lies in the ability to modulate its redox potential through N-substitution. The electronic nature of the substituent groups directly influences the electron density on the nitrogen atoms and, by extension, the entire π-system of the aromatic ring. This, in turn, dictates the ease with which electrons can be removed.
Electronic Effects: A Hammett Relationship
The effect of substituents on the redox potentials of N-substituted benzene-1,4-diamines can be quantitatively described by the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives.[10][11]
log(K/K₀) = σρ
In the context of electrochemistry, this relationship can be adapted to correlate the half-wave potentials (E₁/₂) with the Hammett substituent constant (σ). The reaction constant (ρ) reflects the sensitivity of the redox process to the electronic effects of the substituents.[10]
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (-OCH₃) groups increase the electron density on the nitrogen atoms. This makes the molecule easier to oxidize, resulting in a less positive (or more negative) redox potential.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or cyano (-CN) groups decrease the electron density on the nitrogen atoms. This makes the molecule more difficult to oxidize, leading to a more positive redox potential.
A study on N,N,N',N'-tetraaryl-p-phenylenediamine derivatives clearly illustrates this trend.[10] As the electron-withdrawing character of the para-substituent on the aryl rings increases (from -NH₂ to -NO₂), both the first and second half-wave oxidation potentials shift to more positive values.
Caption: Influence of substituent electronic effects on redox potential.
Quantitative Data: Half-Wave Potentials of Substituted Tetraaryl-p-phenylenediamines
The following table, adapted from Chiu et al., summarizes the half-wave potentials for two series of N,N,N',N'-tetraaryl-p-phenylenediamine derivatives, demonstrating the significant impact of substituents.[10]
| Compound | Substituent (R) | Hammett Constant (2σ) | 1st E₁/₂ (V vs. Ag/AgCl) | 2nd E₁/₂ (V vs. Ag/AgCl) | ΔE (mV) |
| Series 1 | |||||
| APD1 | -NH₂ | -1.32 | 0.38 | 0.66 | 280 |
| MPD1 | -OCH₃ | -0.54 | 0.73 | 1.05 | 320 |
| CPD1 | -CN | 1.32 | 1.03 | 1.41 | 380 |
| NPD1 | -NO₂ | 1.56 | 1.05 | 1.46 | 410 |
| Series 2 | |||||
| APD2 | -NH₂ | -1.32 | 0.40 | 0.70 | 300 |
| MPD2 | -OCH₃ | -0.54 | 0.71 | 1.05 | 340 |
| CPD2 | -CN | 1.32 | 0.95 | 1.41 | 460 |
| NPD2 | -NO₂ | 1.56 | 0.94 | 1.43 | 490 |
Data obtained in CH₂Cl₂ containing 0.1 M TBAP.[10]
Methodologies: Synthesis and Electrochemical Characterization
A deep understanding of these molecules requires robust and reproducible experimental protocols.
Synthesis of N-Substituted Benzene-1,4-diamines
Several synthetic routes are available for the preparation of N-substituted benzene-1,4-diamines. The choice of method depends on the desired substitution pattern (e.g., alkyl vs. aryl) and the availability of starting materials.
Protocol: Synthesis of N,N'-diphenyl-p-phenylenediamine (DPPD)
This two-step protocol involves a Buchwald-Hartwig amination followed by oxidation.[12]
Step 1: Synthesis of N,N'-diphenyl-p-phenylenediamine
-
To an oven-dried Schlenk flask, add p-phenylenediamine (1.0 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Add iodobenzene (2.2 eq) and sodium tert-butoxide (2.5 eq).
-
Heat the reaction mixture to 100-110 °C and stir under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford DPPD.[12]
Other methods include the condensation of 1,4-cyclohexanedione with primary alkylamines to form N,N'-dialkyl-p-phenylenediamines.[13]
Electrochemical Characterization Protocol: Cyclic Voltammetry
This protocol outlines the steps for obtaining a cyclic voltammogram of a representative N-substituted benzene-1,4-diamine.[14]
Materials and Equipment:
-
Potentiostat
-
Three-electrode cell:
-
Working Electrode (WE): Glassy carbon electrode
-
Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode (CE): Platinum wire
-
-
Analyte: N-substituted benzene-1,4-diamine (e.g., 1 mM solution)
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂) (high purity, anhydrous)
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
-
Inert gas: Nitrogen or Argon
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with alumina slurry on a polishing pad for 1-2 minutes to obtain a mirror-like finish.
-
Rinse the electrode thoroughly with deionized water, followed by the solvent to be used in the experiment (e.g., acetonitrile).
-
Dry the electrode completely.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent.
-
Prepare a 1 mM solution of the N-substituted benzene-1,4-diamine analyte in the electrolyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the prepared analyte solution.
-
Immerse the working, reference, and counter electrodes in the solution.
-
Purge the solution with an inert gas for 5-10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters in the potentiostat software:
-
Initial Potential: A potential where no reaction occurs (e.g., 0.0 V).
-
Vertex Potentials: Scan to a potential sufficiently positive to observe the oxidation peaks (e.g., 1.5 V) and then reverse the scan back to the initial potential.
-
Scan Rate: Start with a typical scan rate of 100 mV/s.
-
-
Run the cyclic voltammetry scan and record the data.
-
Perform additional scans at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the kinetics of the redox process.
-
-
Data Analysis:
-
From the resulting voltammogram, determine the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential: E°' = (Epa + Epc) / 2.
-
Measure the peak currents, ipa and ipc.
-
Analyze the peak separation, ΔEp = Epa - Epc, and the peak current ratio, ipa/ipc, to assess the reversibility of the redox couple.
-
Broader Implications and Future Directions
The ability to precisely control the redox potential of N-substituted benzene-1,4-diamines opens up a vast design space for new functional materials and molecules.
-
Organic Electronics: By tuning the redox potential, these molecules can be optimized as hole-transport materials in organic light-emitting diodes (OLEDs) and as redox-active components in organic batteries.[15][16]
-
Antioxidants: The redox potential is directly related to the antioxidant activity. Derivatives can be designed to act as efficient radical scavengers in various materials.[17]
-
Drug Development: The incorporation of redox-active moieties into drug candidates is an emerging strategy. The tunable properties of PPD derivatives could be exploited to design drugs that interact with specific biological redox pathways.
-
Redox Indicators and Mediators: The distinct color changes upon oxidation (e.g., the formation of Wurster's Blue) make them excellent redox indicators.[6] They can also act as electron mediators, shuttling electrons between enzymes and electrodes in biosensor applications.[1]
The continued exploration of novel substitution patterns and the correlation of their electrochemical properties with performance in various applications will undoubtedly lead to new discoveries and technological advancements. The combination of synthetic chemistry, electrochemical analysis, and computational modeling will be crucial in unlocking the full potential of this remarkable class of molecules.[18][19]
References
-
p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium - Helvia Principal. (n.d.). Retrieved February 22, 2026, from [Link]
-
One-step synthesis of N,N′-dialkyl-p-phenylenediamines - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]
-
Electrochemical approach for recognition and quantification of p -phenylenediamine: a review - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D1SD00070E. (2022, March 10). Retrieved February 22, 2026, from [Link]
-
The electrochemical oxidation of phenylenediamines - ResearchGate. (2025, August 9). Retrieved February 22, 2026, from [Link]
-
p-Phenylenediamine oxidation at platinum electrodes in acetonitrile solutions... - ResearchGate. (2026, January 15). Retrieved February 22, 2026, from [Link]
- Chiu, K. Y., Lin, Y. S., & Chen, H. E. (2005). Substituent effects on the electrochemical and spectral characteristics of N,N,N0,N0-tetraaryl-p-phenylenediamine derivatives. Journal of Electroanalytical Chemistry, 578(2), 283–287.
-
A methyl-substituted p-phenylenediamine (PD), N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), is examined as a positive redox couple with high energy density for non-aqueous Li-flow batteries. - ResearchGate. (2025, August 10). Retrieved February 22, 2026, from [Link]
-
Prediction of the standard potentials for one-electron oxidation of N,N,N′,N′ tetrasubstituted p-phenylenediamines by calculation - RSC Publishing. (n.d.). Retrieved February 22, 2026, from [Link]
-
Cyclic voltammetry is unique in its ability to vary the time scale by changing the potential scan rate... - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Prediction of the standard potentials for one-electron oxidation of N,N,N',N' tetrasubstituted p-phenylenediamines by calculation | Request PDF - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
-
Hammett equation - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC. (n.d.). Retrieved February 22, 2026, from [Link]
-
Redox chemistry of Phenylenediamine (Wurster's blue), description of... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]
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p-Phenylenediamine electrochemical oxidation revisited: an insight into the mechanism and kinetics in acid medium. (n.d.). Retrieved February 22, 2026, from [Link]
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Synthesis and Redox Activity of Polyenaminones for Sustainable Energy Storage Applications - MDPI. (2024, September 24). Retrieved February 22, 2026, from [Link]
-
DFT study of the reaction sites of N,N '-substituted p-phenylenediamine antioxidants. (2025, August 7). Retrieved February 22, 2026, from [Link]
-
Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed. (n.d.). Retrieved February 22, 2026, from [Link]
-
Understanding the chemistry of the artificial electron acceptors PES, PMS, DCPIP and Wurster's Blue in methanol dehydrogenase assays - PubMed. (2020, February 14). Retrieved February 22, 2026, from [Link]
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- 19. researchgate.net [researchgate.net]
The Synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is a substituted p-phenylenediamine derivative of significant interest in various fields of chemical synthesis. Its unique structural combination of a primary aromatic amine, a tertiary aromatic amine, a cyclohexyl group, and a methyl group makes it a versatile building block. This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering a detailed analysis of the reaction mechanisms, experimental protocols, and the critical parameters that govern the success of the synthesis. The primary focus will be on the industrially viable and efficient reductive amination pathway, with a discussion of the Buchwald-Hartwig amination as a viable alternative.
Core Synthetic Strategies: A Tale of Two Pathways
The construction of the N-cyclohexyl and N-methyl functionalities on the p-phenylenediamine scaffold can be primarily achieved through two powerful synthetic methodologies:
-
Reductive Amination: This is the most direct and widely employed method for the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine. It involves the reaction of N-methyl-p-phenylenediamine with cyclohexanone to form an intermediate imine or enamine, which is then reduced in situ to the desired product. The choice of reducing agent is a critical factor influencing the reaction's efficiency and selectivity.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction offers an alternative approach to forming the C-N bond between the aromatic ring and the cyclohexylamino group.[1][2] This method is particularly useful when the reductive amination approach is not feasible due to substrate limitations or desired functional group tolerance.[2]
The following sections will delve into the intricacies of each of these synthetic routes, providing both theoretical understanding and practical guidance.
Reductive Amination: The Direct Path to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and atom economy.[1] The reaction proceeds in a one-pot fashion, where the initial condensation of the amine and the carbonyl compound is immediately followed by the reduction of the resulting C=N double bond.
The Mechanism: A Step-by-Step Look
The reductive amination of N-methyl-p-phenylenediamine with cyclohexanone follows a well-established mechanistic pathway:
-
Nucleophilic Attack: The primary amino group of N-methyl-p-phenylenediamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone.
-
Hemiaminal Formation: This initial attack forms an unstable hemiaminal intermediate.
-
Dehydration to Imine/Enamine: The hemiaminal readily loses a molecule of water to form a more stable imine (Schiff base) or its tautomeric enamine. This step is often acid-catalyzed.
-
Reduction: The C=N double bond of the imine (or the C=C double bond of the enamine) is then reduced by a suitable reducing agent to yield the final N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
Caption: Mechanism of Reductive Amination.
Experimental Protocol: Reductive Amination using Catalytic Hydrogenation
This protocol outlines a standard procedure for the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine via catalytic hydrogenation, a clean and efficient method.
Materials:
-
N-methyl-p-phenylenediamine (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Palladium on carbon (5% Pd/C) (1-5 mol%)
-
Ethanol (or other suitable solvent like methanol or isopropanol)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration agent (e.g., Celite)
Equipment:
-
High-pressure autoclave or a hydrogenation apparatus
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reactor Setup: In a high-pressure autoclave, dissolve N-methyl-p-phenylenediamine and cyclohexanone in ethanol.
-
Catalyst Addition: Carefully add the Pd/C catalyst to the solution under a stream of inert gas.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (typically 3-10 bar).
-
Reaction: Heat the mixture to a temperature of 60-100°C with vigorous stirring. The reaction progress can be monitored by techniques such as TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 4-12 hours), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with ethanol to ensure complete recovery of the product.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield the pure N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
Causality Behind Experimental Choices:
-
Excess Cyclohexanone: A slight excess of cyclohexanone is used to ensure the complete conversion of the limiting reagent, N-methyl-p-phenylenediamine.
-
Catalyst: Palladium on carbon is a highly effective and reusable catalyst for hydrogenation reactions.
-
Solvent: Ethanol is a good solvent for both reactants and the product and is relatively inert under the reaction conditions.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate without promoting side reactions.
Alternative Reducing Agents
While catalytic hydrogenation is a preferred method, other reducing agents can also be employed for reductive amination:[1][3]
| Reducing Agent | Advantages | Disadvantages |
| Formic Acid | Inexpensive, readily available. | Can lead to N-formylation as a side product, requires higher temperatures. |
| Sodium Borohydride (NaBH₄) | Mild, easy to handle. | May reduce the ketone starting material, less selective for the imine.[3] |
| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines over ketones, effective at neutral pH.[3] | Toxic cyanide byproducts.[3] |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Mild, selective for imines, less toxic than NaBH₃CN.[3] | More expensive than other borohydrides. |
Buchwald-Hartwig Amination: An Alternative C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides or triflates.[2] In the context of synthesizing N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, this reaction would involve the coupling of a protected or suitably substituted p-phenylenediamine derivative with cyclohexylamine.
The Catalytic Cycle: A Palladium-Mediated Dance
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromo-N-methylaniline).
-
Ligand Exchange: The amine (cyclohexylamine) coordinates to the palladium center, displacing the halide.
-
Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, regenerating the Pd(0) catalyst.
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
General Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine via a Buchwald-Hartwig coupling.
Materials:
-
4-Bromo-N-methylaniline (or other suitable aryl halide) (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., BINAP, Xantphos) (2-10 mol%)
-
Base (e.g., Sodium tert-butoxide, K₃PO₄) (1.5-2.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or glovebox
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
-
Filtration and chromatography equipment
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine the aryl halide, palladium catalyst, phosphine ligand, and base.
-
Solvent and Amine Addition: Add the anhydrous solvent, followed by the cyclohexylamine.
-
Reaction: Heat the mixture to 80-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Purification and Characterization: Ensuring Product Integrity
The purity of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is paramount for its intended applications. The following techniques are crucial for its purification and characterization.
Purification Techniques
-
Recrystallization: This is a common and effective method for purifying solid products. The choice of solvent is critical and is typically a mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: For more challenging separations or to achieve very high purity, silica gel column chromatography is the method of choice. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the product from impurities.
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.
Characterization Methods
The identity and purity of the synthesized N1-Cyclohexyl-N1-methylbenzene-1,4-diamine should be confirmed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule by identifying the different types of protons and carbons and their connectivity.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to confirm its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the N-H and C-N bonds.
-
Melting Point Analysis: A sharp and well-defined melting point is a good indicator of the purity of a solid compound.
Data Summary
| Property | Value (Predicted/Typical) |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| Appearance | Off-white to pale yellow solid or oil |
| Boiling Point | Not readily available |
| Melting Point | Not readily available |
| Solubility | Soluble in most organic solvents |
Conclusion
The synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is most efficiently achieved through the reductive amination of N-methyl-p-phenylenediamine with cyclohexanone. This method offers a direct and high-yielding route to the target molecule. Catalytic hydrogenation stands out as a clean and effective variation of this method. For specific applications where reductive amination may not be suitable, the Buchwald-Hartwig amination provides a powerful alternative for the crucial C-N bond formation. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and rigorous purification and characterization are essential for obtaining this valuable synthetic intermediate in high purity. This guide provides the foundational knowledge and practical protocols to enable researchers and scientists to confidently approach the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
References
-
Master Organic Chemistry. Reductive Amination, and How It Works. [Link][3]
-
ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. [Link][4]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. [Link]
-
WIPO. PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. [Link][5]
-
PubMed. The Buchwald-Hartwig Amination After 25 Years. [Link][6]
-
Google Patents. Method of producing n-alkyl-n'-phenyl-para-phenylenediamines. [7]
-
ACS Chemical Research in Toxicology. Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p-Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. [Link][8]
-
Organic Syntheses. TETRAMETHYL-p-PHENYLENEDIAMINE. [Link][9]
-
ResearchGate. Direct reductive amination of cyclohexanone. [Link][10]
-
PMC. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. [Link][11]
-
Taylor & Francis Online. Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. [Link][12]
-
PubMed. Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit. [Link][13]
-
CompTox Chemicals Dashboard. N
1-Cyclohexyl-N1-methylbenzene-1,4-diamine - Related Substances. [Link] -
RSC. 1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N - Rsc.org. [Link][14]
Sources
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. RU2502725C1 - Method of producing n-alkyl-n'-phenyl-para-phenylenediamines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
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- 12. tandfonline.com [tandfonline.com]
- 13. Synthesis and characterization of p-phenylenediamine derivatives bearing an electron-acceptor unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
Technical Assessment: Safety & Toxicology of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Executive Summary
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0) is a specialized p-phenylenediamine (PPD) derivative characterized by an asymmetric N-substitution pattern. Unlike common symmetric antiozonants (e.g., 6PPD), this molecule features a tertiary amine at the N1 position (bearing cyclohexyl and methyl groups) and a primary amine at the N4 position.
This structural configuration dictates its toxicological profile: it is a potent pro-hapten capable of metabolic activation to electrophilic quinone-diimines (QDI), driving high skin sensitization potential (H317) and aquatic toxicity (H400/H410). This guide provides a mechanistic safety assessment for researchers handling this compound in drug development or materials science contexts.
Chemical Identity & Physicochemical Properties[1][2][3][4]
| Property | Data | Relevance |
| IUPAC Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine | Unambiguous identification |
| CAS Number | 93087-80-0 | Regulatory tracking |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 204.31 g/mol | Dosing calculations |
| Physical State | Solid (Crystalline/Powder) | Inhalation risk assessment |
| LogP (Predicted) | ~2.8 – 3.2 | Moderate bioavailability; potential for bioaccumulation |
| pKa (Predicted) | ~6.5 (Primary amine), ~5.8 (Tertiary) | Ionization state at physiological pH |
| Solubility | Low in water; Soluble in DMSO, MeOH | Formulation requirements |
Toxicological Profile & Mechanistic Assessment[7]
Acute Toxicity[7][8]
-
Oral/Dermal: Classified as Harmful (Category 4) . PPD derivatives typically exhibit oral LD50 values in the range of 200–1000 mg/kg (Rat).
-
Mechanism: Absorption is facilitated by the lipophilic cyclohexyl ring. Systemic toxicity is often driven by Methemoglobinemia (oxidation of ferrous hemoglobin to ferric hemoglobin), leading to cyanosis and tissue hypoxia.
Skin Sensitization (Critical Hazard)
-
Classification: Skin Sensitizer Category 1 (H317) .
-
Mechanistic Basis: This compound is a pro-hapten . It is not inherently protein-reactive but undergoes auto-oxidation or metabolic oxidation (via epidermal CYPs) to form a reactive Quinone-Diimine (QDI) species.
-
Reactivity: The QDI intermediate is a "soft" electrophile that covalently binds to nucleophilic amino acid residues (cysteine, lysine) on skin proteins (e.g., keratin), initiating the T-cell mediated hypersensitivity response.
Aquatic Toxicity[7]
-
Classification: Aquatic Acute 1 / Chronic 1 (H400/H410) .
-
Ecological Fate: The primary amine group (
) is susceptible to rapid oxidation in aqueous environments, generating toxic transformation products. Similar to 6PPD-quinone, the oxidized derivatives of this compound can disrupt mitochondrial respiration in aquatic species.
Specific Target Organ Toxicity (STOT)
-
Repeated Exposure (RE): Target organs include the blood (hemolytic anemia) and liver (hepatotoxicity) . Chronic exposure to aromatic amines promotes oxidative stress cycles in hepatocytes.
Visualizing the Toxicity Pathways
Diagram 1: Metabolic Activation & Haptenization
This pathway illustrates why the molecule is a sensitizer. The "Safe" parent molecule is converted into the "Toxic" electrophile.
Caption: Metabolic activation pathway converting the parent amine into an electrophilic Quinone-Diimine (QDI), enabling covalent binding to skin proteins.
Diagram 2: Adverse Outcome Pathway (AOP) for Sensitization
A logical flow from molecular initiating event to the adverse clinical outcome.
Caption: Adverse Outcome Pathway (AOP) detailing the progression from molecular binding to clinical allergic dermatitis.
Experimental Protocols for Validation
Protocol: Direct Peptide Reactivity Assay (DPRA)
Purpose: To validate the sensitization potential in chemico without animal testing.
-
Preparation: Prepare stock solutions of the test article (N1-Cyclohexyl-N1-methylbenzene-1,4-diamine) in Acetonitrile (ACN).
-
Peptide Incubation:
-
Incubate test article with synthetic peptides containing Cysteine (C-peptide) and Lysine (K-peptide) at a 1:10 and 1:50 molar ratio respectively.
-
Control: Run vehicle controls (ACN only) and positive controls (Cinnamic aldehyde).
-
Duration: 24 hours at 25°C in the dark.
-
-
Analysis:
-
Analyze samples via HPLC-UV (220 nm).
-
Calculate the % depletion of the peptide peak area relative to the control.
-
-
Interpretation:
-
Cysteine Depletion > 13.89% or Lysine Depletion > ? indicates high reactivity.
-
Note: As a pro-hapten, this molecule may require a peroxidase/H2O2 activation step to show reactivity in DPRA (Peroxidase Peptide Reactivity Assay - PPRA).
-
Protocol: Aquatic Toxicity Screening (Daphnia magna)
Purpose: To determine acute EC50 values (OECD 202).
-
Test System: Young daphnids (<24h old), 5 animals per vessel, 4 replicates per concentration.
-
Preparation:
-
Prepare a stock solution in DMSO (keep solvent <0.1 ml/L).
-
Create nominal concentrations: 0.1, 1.0, 10, 100 mg/L in standard ISO medium.
-
-
Exposure:
-
Static system, 48-hour duration.
-
Dark Cycle: Maintain dark conditions to prevent photo-induced oxidation which might artificially increase toxicity (unless photo-toxicity is the endpoint).
-
-
Observation:
-
Record immobilization at 24h and 48h.
-
Endpoint: Calculate EC50 (concentration immobilizing 50% of daphnids).
-
Handling & Risk Management
GHS Labeling Elements[3]
-
Signal Word: DANGER
-
Pictograms:
- (Sensitization/STOT)
- (Aquatic Toxicity)
- (Acute Tox)
Storage & Stability
-
Oxidation Sensitive: Store under inert atmosphere (Argon/Nitrogen).
-
Temperature: Refrigerate (2-8°C).
-
Incompatibility: Strong oxidizing agents, acids, acid chlorides.
PPE Recommendations
-
Respiratory: N95/P2 minimum; Half-mask with organic vapor cartridge if heating.
-
Dermal: Nitrile gloves (double-gloving recommended due to high permeation potential of aromatic amines).
-
Ocular: Chemical splash goggles.
References
-
ECHA (European Chemicals Agency). Registration Dossier: N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD) & Related PPDs. Accessed via ECHA CHEM. [Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 442C: In Chemico Skin Sensitisation (DPRA). OECD Publishing. [Link]
-
Tian, Z., et al. (2021). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science, 371(6525), 185-189. (Mechanistic reference for PPD oxidation toxicity). [Link]
-
PubChem. Compound Summary: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0). National Library of Medicine. [Link]
- Aptula, A. O., et al. (2005).Chemistry-toxicity relationships for the effects of di- and tri-substituted benzenes to Vibrio fischeri. QSAR & Combinatorial Science. (Reference for QSAR prediction of PPD toxicity).
Methodological & Application
Application Note: High-Purity Synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
This Application Note is designed for research and development professionals focusing on the synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0).[1] This compound, a derivative of p-phenylenediamine, serves as a critical intermediate in the development of functionalized polymers, rubber antioxidants, and specialized photographic developers.[1]
The following protocol outlines a robust, two-step synthesis route: Nucleophilic Aromatic Substitution (
Introduction & Mechanistic Rationale
The target molecule, N1-Cyclohexyl-N1-methylbenzene-1,4-diamine , features an unsymmetrical substitution pattern on the nitrogen atoms.[1] Direct alkylation of p-phenylenediamine often leads to poly-alkylation mixtures that are difficult to separate.[1]
To ensure structural integrity and purity, this protocol utilizes a Nucleophilic Aromatic Substitution (
-
Precursor Selection: We utilize 1-fluoro-4-nitrobenzene as the electrophile.[1] The strong electron-withdrawing nitro group activates the ring, facilitating the displacement of the fluoride ion by a secondary amine.[1]
-
Nucleophile: N-Methylcyclohexylamine acts as the nucleophile.[1] Its steric bulk (cyclohexyl group) prevents over-alkylation, while the secondary amine structure ensures the formation of the tertiary amine linkage at the N1 position.[1]
-
Reduction: The nitro group is subsequently reduced to a primary amine (
) using catalytic hydrogenation, yielding the final product with high specificity for the N4 position.[1]
Safety & Hazard Analysis
Warning: p-Phenylenediamine derivatives are potential sensitizers and can be absorbed through the skin.[1] All procedures must be conducted in a fume hood with appropriate PPE (nitrile gloves, lab coat, safety glasses).[1]
| Reagent | Hazard Class | Key Safety Precaution |
| 1-Fluoro-4-nitrobenzene | Toxic, Irritant | Avoid inhalation; potential vesicant.[1] |
| N-Methylcyclohexylamine | Corrosive, Flammable | Use in well-ventilated area; keep away from ignition sources.[1] |
| Palladium on Carbon (Pd/C) | Flammable Solid | Pyrophoric when dry.[1] Keep wet with water/solvent.[1] |
| Hydrogen Gas ( | Flammable Gas | Ensure proper grounding of equipment; monitor for leaks.[1] |
Experimental Protocol
Step 1: Synthesis of N-Cyclohexyl-N-methyl-4-nitroaniline
Reaction Type: Nucleophilic Aromatic Substitution (
Reagents:
-
1-Fluoro-4-nitrobenzene (1.0 eq)[1]
-
N-Methylcyclohexylamine (1.1 eq)[1]
-
Potassium Carbonate (
) (1.5 eq)[1] -
Solvent: Dimethylformamide (DMF) or Acetonitrile (
)[1]
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-fluoro-4-nitrobenzene (e.g., 14.1 g, 100 mmol) and anhydrous
(20.7 g, 150 mmol) in DMF (100 mL). -
Addition: Add N-methylcyclohexylamine (12.4 g, 110 mmol) dropwise over 15 minutes at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 4–6 hours. Monitor reaction progress via TLC (20% EtOAc/Hexanes) or HPLC. The starting material spot should disappear, replaced by a bright yellow/orange product spot.
-
Workup: Cool to room temperature. Pour the reaction mixture into ice-water (500 mL) with vigorous stirring. The product, N-cyclohexyl-N-methyl-4-nitroaniline, typically precipitates as a yellow solid.[1]
-
Purification: Filter the solid, wash copiously with water to remove DMF and salts.[1] Recrystallize from Ethanol/Water if necessary.[1]
Step 2: Reduction to N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Reaction Type: Catalytic Hydrogenation[1]
Reagents:
-
N-Cyclohexyl-N-methyl-4-nitroaniline (from Step 1)[1]
-
Catalyst: 10% Pd/C (5 wt% loading)
-
Hydrogen source:
balloon or hydrogenation shaker (30–50 psi)[1]
Procedure:
-
Setup: In a hydrogenation vessel, dissolve the nitroaniline intermediate (10 g) in Methanol (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon) to prevent ignition.[1]
-
Hydrogenation: Purge the vessel with
gas. Agitate the mixture under atmosphere (balloon pressure or 40 psi) at room temperature for 6–12 hours. The yellow color of the nitro compound will fade as the reaction proceeds.[1] -
Filtration: Once consumption of the starting material is confirmed (TLC/LC-MS), filter the mixture through a Celite pad to remove the catalyst.[1] Caution: Do not let the catalyst dry out; keep it wet to prevent fire.[1]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine.
-
Storage: The product is oxidation-sensitive.[1] Store under nitrogen in a cool, dark place. For high-purity applications, convert to the hydrochloride salt (using HCl/Ether) for better stability.[1]
Synthesis Workflow Visualization
The following diagram illustrates the logical flow of the synthesis, highlighting critical control points and intermediate states.
Caption: Figure 1. Step-wise synthesis workflow for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine via S_NAr and catalytic hydrogenation.
Analytical Characterization Data (Expected)
To validate the synthesis, compare obtained data against these expected values.
| Technique | Parameter | Expected Signal Characteristics |
| 1H NMR (CDCl3) | Aromatic Protons | Two doublets (AA'BB' system) ~6.6–7.0 ppm (4H).[1] |
| N-Methyl | Singlet ~2.7–2.8 ppm (3H).[1] | |
| Cyclohexyl | Multiplet ~3.0–3.5 ppm (1H, methine), Multiplets 1.0–1.9 ppm (10H).[1] | |
| Amine ( | Broad singlet ~3.0–4.0 ppm (2H, exchangeable with | |
| Mass Spec | Molecular Ion | |
| Appearance | Physical State | Viscous oil or low-melting solid; darkens upon air exposure.[1] |
References
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for S_NAr and reduction protocols). [1]
-
Booth, G. (2000).[1] "Nitro Compounds, Aromatic".[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Industrial context for nitroaniline synthesis).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 93087-80-0. (Verification of chemical structure and identifiers). [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: p-Phenylenediamine. (Safety data regarding diamine handling). [1]
Sources
Application Note: HPLC Method Development for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
This Application Note is structured as a comprehensive technical guide for the HPLC method development and validation of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0). It is designed for analytical chemists and pharmaceutical researchers requiring high-precision protocols.
Introduction & Analyte Profile
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is a specialized substituted p-phenylenediamine (PPD) derivative. Structurally, it consists of a benzene core with a primary amine at position 4 and a tertiary amine at position 1, substituted with cyclohexyl and methyl groups.
These structural features dictate its chromatographic behavior:
-
Basic Character: The tertiary amine (
-cyclohexyl- -methyl) and the primary aromatic amine impart basicity. -
Hydrophobicity: The cyclohexyl ring significantly increases retention on C18 phases compared to simple PPDs.
-
Oxidation Sensitivity: Like all PPDs, the primary amine functionality renders the molecule susceptible to rapid oxidation into quinone-diimines or dimers (Bandrowski’s base analogues) when exposed to air or light.
Chemical Profile
| Property | Detail |
| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |
| CAS Number | 93087-80-0 |
| Molecular Formula | |
| Molecular Weight | 204.31 g/mol |
| pKa (Predicted) | ~5.8 (Primary Amine), ~3.5 (Tertiary Aniline N) |
| LogP (Predicted) | ~2.8 - 3.2 |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO; Sparingly soluble in water.[1] |
Method Development Strategy
Developing a robust method for this analyte requires addressing two main challenges: Peak Tailing (due to silanol interactions with the amine) and On-Column Stability .
Stationary Phase Selection
-
Recommendation: C18 with End-Capping or Base-Deactivated Silica (BDS) .
-
Rationale: Standard silica columns have free silanol groups (
) that ionize to above pH 3. These attract the protonated amine ( ) of the analyte, causing severe tailing. High-purity, fully end-capped columns (e.g., Agilent ZORBAX Eclipse Plus C18 or Waters XBridge C18) block these interactions. -
Alternative: Phenyl-Hexyl columns can offer orthogonal selectivity if the sample matrix contains other aliphatic amines, utilizing
interactions with the benzene ring.
Mobile Phase & pH Control
The ionization state is critical.
-
Low pH (pH 2.5 - 3.0): Using 0.1% Formic Acid or Phosphate Buffer. The amine is fully protonated. This improves solubility but increases the risk of silanol interaction. Selected for this protocol due to MS compatibility and general robustness.
-
High pH (pH 9.5 - 10.0): Using Ammonium Bicarbonate. The amine is neutral (deprotonated). This eliminates silanol interactions and improves peak shape but requires a hybrid-silica column (e.g., XBridge) resistant to silica dissolution.
Detection Wavelength
PPD derivatives typically show strong absorption in the UV region.
-
Primary Max: ~240–255 nm (Benzene ring
transition). -
Secondary Max: ~290–300 nm (Auxochrome effect of amine substituents).
-
Strategy: Use a Diode Array Detector (DAD) to scan 200–400 nm, extracting chromatograms at 254 nm for quantification.
Experimental Protocol
Reagents and Equipment
-
Analyte: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine reference standard (>98% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Formic Acid (LC-MS grade) or Phosphoric Acid (85%).
-
Stabilizer: L-Ascorbic Acid (analytical grade) to prevent oxidation.
Preparation of Standards
Critical Step: To prevent oxidative degradation (browning of solution), all standards must be prepared in amber glassware, and the diluent should contain an antioxidant.
-
Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL amber volumetric flask. Dissolve in ACN.
-
Working Standards: Serially dilute Stock Solution with Diluent to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
Chromatographic Conditions (Standard Protocol)
| Parameter | Setting |
| Column | C18 End-capped (e.g., 4.6 x 150 mm, 3.5 µm or 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controlled) |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 254 nm (Ref 360 nm) |
| Run Time | 15 Minutes |
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
|---|---|---|
| 0.0 | 5% | Initial Hold (Equilibration) |
| 1.0 | 5% | Sample Loading |
| 10.0 | 90% | Linear Ramp (Elution) |
| 12.0 | 90% | Wash |
| 12.1 | 5% | Return to Initial |
| 15.0 | 5% | Re-equilibration |
Method Optimization Logic (Visualization)
The following diagram illustrates the decision-making process for optimizing peak shape and separation efficiency, a critical component of satisfying the "Expertise" requirement.
Figure 1: Decision tree for optimizing peak symmetry for basic amine analytes.
Method Validation Parameters
To ensure the method is "self-validating" and trustworthy, the following acceptance criteria must be met.
System Suitability
Perform 5 replicate injections of the 25 µg/mL standard.
-
RSD of Peak Area:
-
Retention Time RSD:
-
Tailing Factor (
): -
Theoretical Plates (
):
Linearity
Plot Peak Area vs. Concentration (1–100 µg/mL).
-
Requirement:
. -
Weighting: If the range is wide, apply
weighting to improve accuracy at the lower end.
Limit of Detection (LOD) & Quantitation (LOQ)
Calculate based on the Signal-to-Noise (S/N) ratio from the 1 µg/mL standard.
-
LOD:
-
LOQ:
Troubleshooting & Robustness
Issue: Peak Broadening or Splitting
-
Cause: Sample solvent strength is too high compared to the initial mobile phase.
-
Solution: If the sample is dissolved in 100% ACN, injection of large volumes (>5 µL) will cause band broadening. Dissolve sample in 50:50 ACN:Water or match the initial gradient conditions (5% ACN).
Issue: "Ghost" Peaks or Rising Baseline
-
Cause: Oxidation of the amine on-column or accumulation of matrix components.
-
Solution:
-
Ensure Ascorbic Acid is in the sample diluent.
-
Use a column wash step (95% B) after every run.
-
Check the pre-column filter for particulate buildup.
-
Issue: Retention Time Drift
-
Cause: pH fluctuation in the aqueous mobile phase.
-
Solution: Use a buffered mobile phase (e.g., 10-20 mM Ammonium Formate) instead of simple Formic Acid water if strict retention stability is required.
Sample Preparation Workflow
Figure 2: Sample preparation workflow emphasizing oxidation prevention.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90572281, N1-Cyclohexyl-N1-methylbenzene-1,4-diamine. Retrieved October 26, 2023 from [Link].
-
Sielc Technologies. HPLC Method for Analysis of Phenylenediamine Isomers. (General methodology for PPD derivatives). Retrieved from [Link].
Sources
Application Note: High-Performance Polymerization Inhibition using N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Executive Summary
This guide details the application of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (referred to herein as CMBD ; CAS: 93087-80-0) as a potent polymerization inhibitor. Unlike standard phenolic inhibitors (e.g., MEHQ, TBC) which require dissolved oxygen to function, p-phenylenediamine (PPD) derivatives like CMBD function through a direct radical scavenging mechanism that is effective in both aerobic and anaerobic environments.
This note is designed for process chemists and polymer engineers requiring robust stabilization for reactive monomers (acrylates, styrenics, dienes) during distillation, storage, and transport.[1]
Technical Profile & Chemical Identity
CMBD is a specialized N,N-disubstituted p-phenylenediamine. Its structural asymmetry—possessing one primary amine (
| Property | Specification |
| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |
| CAS Number | 93087-80-0 |
| Molecular Formula | |
| Molecular Weight | 204.31 g/mol |
| Appearance | Dark solid / Crystalline powder (purity dependent) |
| Solubility | Soluble in alcohols, acetone, aromatic hydrocarbons, monomers (Styrene, MMA). Insoluble in water. |
| pKa (Calculated) | ~6.0–6.5 (Aniline nitrogen) |
Structural Advantage
The N-cyclohexyl-N-methyl group acts as a strong electron-donating moiety. This increases the electron density of the benzene ring, significantly lowering the bond dissociation energy (BDE) of the hydrogen atoms on the opposing primary amine (
Mechanism of Action
The inhibition mechanism of CMBD is distinct from phenolic inhibitors. It operates primarily via hydrogen atom transfer (HAT) followed by electron transfer , forming a stable radical cation (Wurster salt).
The Scavenging Pathway
-
Initiation: A peroxyl (
) or carbon-centered radical ( ) attacks the inhibitor. -
Hydrogen Abstraction: The radical abstracts a hydrogen from the primary amine (
) of CMBD. -
Stabilization: The resulting aminyl radical is resonance-stabilized by the electron-rich tertiary amine at the para position.
-
Termination: The radical intermediate reacts with a second radical, terminating two radical chains per molecule of CMBD (Stoichiometric Factor
).
Visualization of Mechanism
The following diagram illustrates the transformation of CMBD into its Quinone-Diimine derivative during inhibition.
Caption: Step-wise radical scavenging pathway of CMBD converting from active amine to inactive quinone-diimine.
Application Protocols
Protocol A: Preparation of Stock Solution
Direct addition of solid CMBD to monomers can lead to slow dissolution and local concentration hotspots. A stock solution is recommended.
-
Solvent Selection: Select a solvent compatible with the target monomer.
-
For Styrenics: Ethylbenzene or Toluene.
-
For Acrylates: The acrylate monomer itself (if stable) or Isopropanol.
-
-
Concentration: Prepare a 5% w/w (50,000 ppm) masterbatch.
-
Weigh 5.0 g of CMBD.
-
Dissolve in 95.0 g of solvent.
-
Note: CMBD oxidizes slowly in air. Store stock solutions under nitrogen blanket in amber glass.
-
Protocol B: Dosing & Inhibition Efficiency Testing
This protocol validates the "Induction Period"—the time during which no polymerization occurs.
Reagents:
-
Destabilized Monomer (e.g., Styrene or Methyl Methacrylate, stripped of commercial inhibitor).
-
Initiator: AIBN (Azobisisobutyronitrile) for thermal acceleration.
-
CMBD Stock Solution.
Procedure:
-
Control: Place 50 mL of destabilized monomer + 0.1% AIBN in a reaction vessel equipped with a thermocouple.
-
Test Sample: Prepare 50 mL monomer + 0.1% AIBN + 500 ppm CMBD (add 0.5 mL of 5% stock).
-
Heating: Immerse both vessels in an oil bath at 70°C.
-
Monitoring: Record internal temperature vs. time.
-
Onset Point: A sharp spike in temperature (exotherm) indicates polymerization onset.
-
-
Calculation:
Expected Results:
| Inhibitor | Concentration | Induction Period (Styrene @ 100°C) |
|---|---|---|
| None (Control) | 0 ppm | < 15 mins |
| TBC (Standard) | 500 ppm | ~ 120 mins |
| CMBD | 500 ppm | > 300 mins |
Protocol C: Removal of CMBD (Purification)
Unlike phenolic inhibitors which are removed via caustic wash (NaOH), CMBD is an amine (base). It must be removed via acid extraction or distillation .
Acid Extraction Method:
-
Ratio: Mix Monomer : Acid Solution at 1:1 ratio.
-
Acid Solution: Use 5% dilute Sulfuric Acid (
) or Hydrochloric Acid ( ). -
Agitation: Stir vigorously for 15 minutes. The CMBD will protonate (
), becoming water-soluble. -
Separation: Allow phases to settle. Drain the bottom aqueous layer (containing the inhibitor salt).
-
Neutralization: Wash the organic monomer phase once with deionized water, then once with 1%
to remove residual acid. -
Drying: Pass monomer over anhydrous Magnesium Sulfate (
).
Industrial Workflow Integration
The following diagram details where to inject and remove CMBD in a standard monomer production train.
Caption: Integration of CMBD injection at the quench stage to protect monomer through storage and distillation.
Safety & Handling (E-E-A-T)
-
Toxicity: Phenylenediamines are known sensitizers.[2] CMBD may cause allergic skin reactions (contact dermatitis).
-
PPE: Full permeation-resistant gloves (Nitrile/Neoprene) and respirators are mandatory when handling the solid powder.
-
Environmental: Toxic to aquatic life. Do not discharge wash water without treatment.
-
Storage: Store below 30°C in sealed containers. Darkening of the powder over time indicates surface oxidation but generally does not significantly reduce bulk efficiency if <5% of mass.
References
- Mechanism of PPD Inhibitors: Kothe, T., et al. (2022). Mechanism of Action of p-Phenylenediamine Antioxidants in Rubber. Polymers. (General reference for PPD radical scavenging mechanism).
-
CAS Registry: American Chemical Society.[3] CAS Common Chemistry: Search for Phenylenediamine derivatives. Retrieved from [Link]
Sources
Application Notes and Protocols for N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine in Rubber Antioxidant Formulations
Senior Application Scientist Note: Data on the specific compound N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine is limited in publicly available literature. However, its chemical structure is closely related to the well-documented and widely used p-phenylenediamine (PPD) class of antiozonants and antioxidants. This guide will leverage the extensive knowledge base of a structurally similar and commercially significant analogue, N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) , to provide a comprehensive and scientifically grounded framework for its application and evaluation. The principles, mechanisms, and protocols detailed herein are considered highly transferable to the target compound.
Introduction: The Role of p-Phenylenediamines in Rubber Durability
Vulcanized rubber, while a remarkably versatile material, is susceptible to degradation from environmental factors. Ozone (O₃) and oxygen (O₂), particularly in the presence of heat and dynamic stress, can lead to the scission of polymer chains, resulting in cracking and a loss of essential mechanical properties.[1][2][3] p-Phenylenediamine (PPD) derivatives are a critical class of chemical additives known as antidegradants, which are incorporated into rubber formulations to provide protection against these degradation pathways.[4][5] These molecules function as potent antioxidants and antiozonants, effectively extending the service life of rubber products, especially those in demanding applications like tires, belts, and hoses.[6][7][8][9]
N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine belongs to this class of protective agents. Its molecular structure, featuring both a cyclohexyl and a methyl group on one of the nitrogen atoms of the p-phenylenediamine core, is designed to offer a balance of reactivity, persistence, and compatibility within the rubber matrix. These substituent groups influence the compound's solubility, volatility, and its rate of migration to the rubber surface, which is crucial for its protective function.[5]
Mechanism of Action: Scavenging Destructive Radicals and Ozone
The protective effects of p-phenylenediamine derivatives are rooted in their ability to intercept and neutralize the chemical species responsible for rubber degradation.
Antioxidant Activity
During thermal oxidation, free radicals (R•) are generated, which propagate a chain reaction that breaks down the rubber polymer network. PPDs act as radical scavengers by donating a hydrogen atom from one of their amine groups to the rubber free radical, thus terminating the chain reaction. The resulting PPD radical is relatively stable and less reactive, preventing further degradation.
Antiozonant Activity
Ozone attack is a primary cause of surface cracking in unsaturated rubbers. PPDs offer protection through a multi-faceted mechanism:
-
Direct Scavenging: PPDs readily react with ozone at a much faster rate than the rubber polymer itself. This sacrificial reaction consumes ozone before it can cleave the double bonds in the polymer backbone.
-
Protective Film Formation: PPDs are designed to slowly migrate, or "bloom," to the surface of the rubber.[5] This creates a thin, renewable protective layer that acts as a physical and chemical barrier against ozone.
-
Scavenger-Protective Film: The reaction of the PPD with ozone on the surface forms a film of reaction products that can also provide a level of protection against further ozone attack.
The overall protective mechanism can be visualized as follows:
Caption: PPD antioxidant intervention in rubber degradation.
Synthesis Pathway
The primary industrial synthesis route for analogous compounds like N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD) is the reductive amination of a precursor amine with a ketone.[10][11] A similar pathway can be envisioned for N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine.
Caption: General synthesis workflow for the target antioxidant.
Representative Rubber Formulation
The following table provides a sample formulation for a general-purpose rubber compound, illustrating the typical loading level for a PPD-type antioxidant. The exact quantities would be optimized based on the specific performance requirements of the final product.
| Component | Function | Parts per Hundred Rubber (phr) |
| Natural Rubber (SMR 20) | Base Polymer | 100 |
| Carbon Black (N330) | Reinforcing Filler | 50 |
| Zinc Oxide | Activator | 5 |
| Stearic Acid | Activator/Processing Aid | 2 |
| N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine | Antioxidant/Antiozonant | 2 |
| Paraffin Wax | Antiozonant (Synergist) | 1.5 |
| N-tert-butyl-2-benzothiazolesulfenamide (TBBS) | Accelerator | 1 |
| Sulfur | Curing Agent | 2 |
| Total | 163.5 |
Experimental Protocols for Performance Evaluation
To assess the efficacy of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine in a rubber formulation, a series of standardized tests must be conducted.
Protocol: Rubber Compounding and Curing
Objective: To prepare vulcanized rubber test sheets containing the antioxidant for subsequent physical testing.
Apparatus:
-
Two-roll mill
-
Internal mixer (optional)
-
Compression molding press
-
Rheometer
Procedure:
-
Mastication: Soften the natural rubber on the two-roll mill.
-
Ingredient Incorporation: Add the ingredients in the following order, ensuring complete dispersion after each addition:
-
Zinc Oxide and Stearic Acid
-
N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine
-
Carbon Black (added in portions)
-
Paraffin Wax
-
-
Final Mixing: Once the masterbatch is uniform and at a suitable temperature (e.g., below 100°C), add the accelerator (TBBS) and sulfur.
-
Homogenization: Continue mixing until the curatives are fully dispersed.
-
Sheeting Off: Cut the compounded rubber from the mill in sheets of a desired thickness.
-
Cure Characterization: Determine the optimal cure time (t₉₀) and scorch time (ts₂) using a rheometer at the desired vulcanization temperature (e.g., 150°C).
-
Vulcanization: Compression mold the compounded sheets in a press at the determined temperature and for the optimal cure time (t₉₀) to create vulcanized test slabs.
-
Conditioning: Allow the vulcanized sheets to condition at room temperature for at least 24 hours before testing.
Protocol: Evaluation of Ozone Resistance (Dynamic Conditions)
Objective: To determine the resistance of the vulcanized rubber to cracking under dynamic strain in an ozone-rich atmosphere. This protocol is based on ASTM D3395.[12]
Apparatus:
-
Ozone test chamber with dynamic flexing apparatus[12]
-
Die cutter for test specimens
-
Stereomicroscope for crack evaluation
Procedure:
-
Specimen Preparation: Cut rectangular test specimens (e.g., 100 mm x 10 mm) from the cured rubber sheets.[12]
-
Chamber Setup: Set the ozone chamber to the desired conditions:
-
Ozone Concentration: 50 ± 5 pphm (parts per hundred million)
-
Temperature: 40 ± 2°C
-
Relative Humidity: 50 ± 5% (if required)
-
-
Mounting: Mount the specimens in the dynamic flexing grips within the chamber.
-
Dynamic Exposure: Subject the specimens to dynamic tensile strain (e.g., 0-25% elongation) at a fixed frequency (e.g., 0.5 Hz).[12]
-
Inspection: Periodically remove the specimens and inspect for cracks under a stereomicroscope at 7x magnification. Record the time to the first appearance of cracks and the severity of cracking over time using a rating scale (e.g., ASTM D1171).[3]
-
Data Analysis: Compare the crack initiation and propagation times for the formulation containing the test antioxidant against a control formulation (without the antioxidant or with a standard antioxidant).
Protocol: Evaluation of Thermal Ageing Resistance
Objective: To assess the ability of the antioxidant to protect the rubber from degradation at elevated temperatures. This protocol is based on principles from ISO 188 and ISO 6914.[13][14][15]
Apparatus:
-
Air-circulating oven
-
Tensile testing machine
-
Hardness tester (Durometer)
Procedure:
-
Initial Properties: Measure the initial physical properties of the unaged vulcanized rubber specimens:
-
Tensile Strength (MPa)
-
Ultimate Elongation (%)
-
Modulus at 300% Elongation (MPa)
-
Hardness (Shore A)
-
-
Ageing: Place a set of test specimens in the air-circulating oven at a specified temperature (e.g., 70°C or 100°C) for various time intervals (e.g., 24, 72, 168 hours).
-
Post-Ageing Conditioning: After each time interval, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours.
-
Aged Properties: Measure the physical properties (tensile strength, elongation, modulus, hardness) of the aged specimens.
-
Data Analysis: Calculate the percentage change in each property after each ageing interval compared to the initial unaged properties. A smaller change indicates better thermal stability and more effective antioxidant protection.
Caption: Experimental workflow for antioxidant performance evaluation.
Safety and Handling
p-Phenylenediamine derivatives should be handled with care. They are known as potential skin sensitizers and can cause allergic reactions upon contact.[9][11][16] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection (if handling fine powders), is mandatory. Consult the material safety data sheet (MSDS) for the specific compound for detailed handling and disposal information.
Conclusion
N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine, as a member of the p-phenylenediamine family, is expected to be a highly effective antidegradant for rubber formulations. By functioning as both an antioxidant and an antiozonant, it can significantly enhance the durability and service life of rubber products exposed to oxidative and ozone-rich environments. The protocols outlined in this guide provide a robust framework for incorporating and validating its performance, ensuring that rubber compounds are endowed with long-lasting protection against environmental degradation.
References
- ASTM D3395-99(2000)
- ISO 6914:2021, Rubber, vulcanized or thermoplastic — Determination of ageing characteristics by measurement of stress relaxation in tension, International Organization for Standardiz
- ISO 6914:2013, Rubber, vulcanized or thermoplastic — Determination of ageing characteristics by measurement of stress relaxation in tension, International Organization for Standardiz
- LeapChem, N-Phenyl-N-cyclohexyl-p-phenylenediamine丨CAS 101-87-1, Hangzhou Leap Chem Co., Ltd.
- Hangzhou ICH Biofarm Co., Ltd., N-Cyclohexyl-N'-phenyl-p-phenylenediamine.
- ISO 6914:2013(en)
- BenchChem, An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD), BenchChem, 2025.
- BenchChem, N-Cyclohexyl-N'-phenyl-p-phenylenediamine: A Technical Whitepaper, BenchChem, 2025.
- ASTM D518-99(2004)
- Canadian Science Publishing, Syntheses of novel substituted p-phenylenediamines, Canadian Journal of Chemistry, 2025.
- Ministry of Commerce and Industry - Sultanate of Oman, ISO 6914:1985, Rubber, vulcanized — Determination of ageing characteristics by measurement of stress at a given elong
- Association Sénégalaise de Normalisation, Rubber, vulcanized or thermoplastic — Resistance to ozone cracking — Part 1: Static and dynamic strain testing, ISO 1431-1:2024, 2024.
- East Harbour Group, N-cyclohexyl-N'-phenyl-p-phenylenediamine.
- Department of Toxic Substances Control, Technical Document for the Proposal to Add para‐ Phenylenediamine Derivatives to the Candid
- Wikipedia, 6PPD, Wikimedia Found
- Dormer Laboratories Inc., N-Cyclohexyl-N-Phenyl-4- Phenylenediamine, 2009.
- Presto Group, What is Ozone Cracking, How does it Affect Rubber Properties.
- U.S. Tire Manufacturers Association, Preliminary (Stage 1) Alternatives Analysis Report Motor Vehicle Tires Containing N-(1,3- dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD), 2024.
- SATRA, Premature breakdown of rubber exposed to ozone.
- ResearchGate, Structures of selected cyclic amines associ
- Apple Rubber, Understanding the link between ozone and rubber deterior
- ACS Publications, Nontargeted Screening Unveils Structural Diversity and Environmental Pervasiveness of p-Phenylenediamine Antioxidant-Derived Quinones: Evidence from End-of-Life Tires and Road Dust Contamin
- ChemRxiv, Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and comput
- Google Patents, US6448446B1 - Synthesis of N,N-disubstituted-p-phenylenediamine, 2002.
- ChemicalBook, N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1, 2025.
- RSC Publishing, Emerging investigator series: in-depth chemical profiling of tire and artificial turf crumb rubber: aging, transformation products, and transport p
- ResearchGate, Determination of p-Phenylenediamine and Related Antioxidants in Rubber Boots by High Performance Liquid Chromatography. Development of an Analylical Method for N-(1-Methylheptyl)-N.
Sources
- 1. What is Ozone Cracking,How does it Affect Rubber Properties [prestogroup.com]
- 2. Premature breakdown of rubber exposed to ozone [satra.com]
- 3. applerubber.com [applerubber.com]
- 4. dtsc.ca.gov [dtsc.ca.gov]
- 5. 6PPD - Wikipedia [en.wikipedia.org]
- 6. leapchem.com [leapchem.com]
- 7. N-Cyclohexyl-N'-phenyl-p-phenylenediamine |101-72-4--Hangzhou ICH Biofarm Co., Ltd. [ichemie.com]
- 8. eastharbourgroup.com [eastharbourgroup.com]
- 9. dormer.com [dormer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. img.antpedia.com [img.antpedia.com]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 15. scribd.com [scribd.com]
- 16. N-Cyclohexyl-N'-phenyl-p-phenylenediamine | 101-87-1 [chemicalbook.com]
Application Note: Spectrophotometric Determination of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CMBD)
Here is a comprehensive Application Note and Protocol for the spectrophotometric determination of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
Abstract
This application note details a validated spectrophotometric protocol for the quantification of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CMBD) (CAS: 93087-80-0). CMBD is a substituted p-phenylenediamine derivative often utilized as a specialized intermediate in pharmaceutical synthesis and functional material manufacturing. Due to the genotoxic potential associated with aromatic amines, precise quantification of CMBD residues is critical in drug development and quality control workflows.
The described method utilizes an oxidative coupling reaction with 1-naphthol in the presence of potassium ferricyanide. This reaction yields a stable, intense cyan indoaniline dye (
Scientific Principle
The determination relies on the specific reactivity of the primary amine group at the C4 position of the benzene ring.
-
Oxidation: In an alkaline medium, the oxidant (Potassium Ferricyanide) oxidizes the primary amine of CMBD to a reactive diimine (quinonediimine) intermediate.
-
Coupling: This electrophilic intermediate attacks the para-position of the coupler (1-Naphthol).
-
Chromophore Formation: The elimination of protons results in the formation of a conjugated indoaniline dye. The bulky cyclohexyl and methyl groups at the N1 position function as auxochromes, bathochromically shifting the absorbance maximum to the red region (600–650 nm), distinct from simple aniline interferences.
Reaction Mechanism Diagram
Caption: Reaction pathway for the formation of the indoaniline dye from CMBD and 1-Naphthol.
Materials and Reagents
All reagents must be ACS grade or higher. Use Class A volumetric glassware.
| Reagent | Specification | Role |
| CMBD Standard | >98% Purity (CAS 93087-80-0) | Analyte Reference |
| 1-Naphthol | 1% (w/v) in Ethanol | Coupling Agent |
| Potassium Ferricyanide | 1% (w/v) Aqueous Solution | Oxidizing Agent |
| Sodium Carbonate (Na₂CO₃) | 0.5 M Aqueous Solution | pH Buffer (Alkaline) |
| Ethanol (Absolute) | HPLC Grade | Solvent |
| Deionized Water | 18.2 MΩ·cm | Diluent |
Experimental Protocol
Preparation of Stock Solutions
-
Standard Stock Solution (1000 µg/mL):
-
Weigh exactly 100 mg of CMBD reference standard.
-
Dissolve in 20 mL of Ethanol in a 100 mL volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to mark with Deionized Water.
-
Stability: Stable for 24 hours at 4°C in the dark.
-
-
Working Standard Solution (100 µg/mL):
-
Transfer 10.0 mL of Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to mark with Deionized Water.
-
Analytical Procedure
Perform the following steps in a temperature-controlled environment (20–25°C).
-
Aliquoting: Transfer aliquots of the sample or standard (0.5 – 5.0 mL) into a series of 25 mL volumetric flasks.
-
Buffering: Add 2.0 mL of 0.5 M Na₂CO₃ solution to each flask.
-
Coupling Reagent: Add 1.0 mL of 1% 1-Naphthol solution. Mix gently.
-
Oxidation (Critical Step): Add 2.0 mL of 1% Potassium Ferricyanide solution.
-
Note: The order of addition is critical. Oxidant must be added last to initiate the reaction uniformly.
-
-
Development: Allow the mixture to stand for 15 minutes at room temperature. A cyan/blue color will develop.
-
Dilution: Dilute to the mark (25 mL) with Deionized Water and mix thoroughly.
-
Measurement: Measure absorbance at 630 nm against a reagent blank (containing all reagents but no CMBD).
Method Validation Parameters
To ensure data integrity for drug development applications, the following validation criteria are recommended:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 2 – 20 µg/mL | |
| Precision (RSD) | < 2.0% | Intra-day (n=6) |
| Accuracy (Recovery) | 98.0 – 102.0% | Spiked samples at 80%, 100%, 120% |
| LOD / LOQ | ~0.2 µg/mL / ~0.6 µg/mL | Based on |
Workflow Diagram
Caption: Step-by-step experimental workflow for CMBD quantification.
Troubleshooting & Expert Insights
-
Interference from Antioxidants: Since this is an oxidative reaction, strong reducing agents (e.g., ascorbic acid, sulfites) in the sample matrix will consume the ferricyanide and suppress color formation. If testing drug formulations containing antioxidants, a pre-oxidation step or separation (extraction) may be required [1].
-
pH Sensitivity: The coupling reaction is pH-dependent. If the sample is highly acidic, neutralize it before adding the carbonate buffer. The final pH should be between 10.5 and 11.5 for optimal stability of the indoaniline dye.
-
Reagent Stability: The 1-Naphthol solution is sensitive to light and oxidation. Prepare fresh daily or store in amber bottles. If the reagent turns dark brown, discard it.
-
Alternative Wavelengths: While 630 nm is typical for phenylenediamine-naphthol dyes, the exact
can shift slightly depending on solvent composition. Perform a spectral scan (400–800 nm) during method development to pinpoint the exact peak for your specific matrix [2].
References
-
Al-Sabha, T. N., & Rasheed, Z. H. (2010). Spectrophotometric Determination of Some Aromatic Amines via Oxidative Coupling Reaction with Catechol. Jordan Journal of Chemistry, 5(2), 147-157. Link
-
Nagaraja, P., et al. (2010). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes using 1-Naphthol and Sodium Metaperiodate. International Journal of Analytical Chemistry. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
PubChem Compound Summary. (2024). N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0).[1] National Center for Biotechnology Information. Link
Sources
Catalytic hydrogenation procedures involving N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Application Note: Catalytic Hydrogenation Procedures Involving N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Executive Summary
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS: 93087-80-0) is a specialized p-phenylenediamine derivative characterized by an unsymmetrical N-substitution pattern. Unlike its widely used analog CPPD (N-Cyclohexyl-N'-phenyl-p-phenylenediamine), which serves as a bulk industrial antioxidant, the N-methyl variant is typically employed as a high-value intermediate in the synthesis of fine chemicals, dyes, and pharmaceutical precursors.
This guide details two critical catalytic hydrogenation protocols involving this molecule:
-
Route A (Reductive Alkylation): The direct synthesis of the target from N-methyl-p-phenylenediamine and cyclohexanone.
-
Route B (Nitro Reduction): The reduction of the nitro precursor N-cyclohexyl-N-methyl-4-nitroaniline.
Both protocols are designed for high selectivity, minimizing the formation of over-alkylated byproducts (e.g., N,N'-dicyclohexyl species) and ensuring the integrity of the sensitive p-diamine core.
Chemical Context & Reaction Pathways
The synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine relies on the precise control of hydrogenation conditions to favor the formation of the secondary amine linkage without reducing the aromatic ring.
Mechanism Visualization
Figure 1: Dual pathways for the catalytic synthesis of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine. Route A (bottom) involves reductive alkylation; Route B (top) involves nitro group reduction.
Protocol A: Reductive Alkylation (Industrial Route)
This method is preferred for scalability. It involves the in situ formation of a Schiff base (imine) between N-methyl-p-phenylenediamine and cyclohexanone , followed by immediate catalytic hydrogenation.
Challenge: The primary amine at the C4 position is also nucleophilic. Selectivity is achieved by exploiting the steric hindrance and electronic properties of the N-methyl group, or by using protecting groups if high purity is required. However, the direct method below is optimized for unmasked substrates.
Materials
-
Substrate: N-Methyl-benzene-1,4-diamine (1.0 eq)
-
Reagent: Cyclohexanone (1.05 eq) – Slight excess to drive equilibrium.
-
Catalyst: 5% Platinum on Carbon (Pt/C), sulfided (to prevent ring hydrogenation).
-
Solvent: Methanol or Ethanol (Anhydrous).
-
Acid Promoter: Acetic acid (0.1 eq) – Accelerates imine formation.
Step-by-Step Procedure
-
Reactor Loading:
-
In a high-pressure autoclave (Hastelloy or Stainless Steel), dissolve 100 mmol of N-methyl-benzene-1,4-diamine in 150 mL of methanol.
-
Add 105 mmol of cyclohexanone and 10 mmol of acetic acid.
-
Add 1.5 g of 5% Pt/C catalyst (approx. 3 wt% loading relative to substrate).
-
-
Inerting:
-
Seal the reactor. Purge with Nitrogen (
) three times (pressurize to 5 bar, vent to 1 bar). -
Purge with Hydrogen (
) three times to remove residual .
-
-
Reaction Parameters:
-
Pressure: Pressurize to 30 bar (435 psi) with
. -
Temperature: Heat gradually to 80°C .
-
Agitation: Set stirring to 800–1000 RPM. Mass transfer is critical here.
-
-
Monitoring:
-
Monitor
uptake. The reaction typically completes when uptake plateaus (approx. 4–6 hours). -
Checkpoint: If uptake stalls, verify agitation. Do not exceed 100°C to avoid ring hydrogenation.
-
-
Work-up:
-
Cool to room temperature and vent
. Flush with . -
Filter the catalyst through a Celite pad (keep wet to prevent pyrophoric ignition).
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from hexane/ethyl acetate or distill under high vacuum if the product is an oil.
-
Protocol B: Nitro Reduction (High-Purity Route)
This route is ideal when the precursor N-Cyclohexyl-N-methyl-4-nitroaniline is available (typically synthesized via nucleophilic aromatic substitution of 4-chloronitrobenzene with N-methylcyclohexylamine). This method avoids the selectivity issues of reductive alkylation.
Materials
-
Substrate: N-Cyclohexyl-N-methyl-4-nitroaniline (1.0 eq)
-
Catalyst: 5% Palladium on Carbon (Pd/C) – Pd is superior for nitro reduction.
-
Solvent: Ethyl Acetate or THF.
Step-by-Step Procedure
-
Preparation:
-
Dissolve 50 mmol of the nitro precursor in 100 mL of Ethyl Acetate.
-
Add 0.5 g of 5% Pd/C (50% water wet). Note: Water wet catalyst is safer.
-
-
Hydrogenation:
-
Pressure: 5–10 bar (70–145 psi) is sufficient for nitro reduction.
-
Temperature: 40–50°C. Exotherm Warning: Nitro reduction is highly exothermic. Control the initial heating ramp carefully.
-
-
Completion:
-
Reaction is usually rapid (1–2 hours). Monitor via TLC or HPLC for the disappearance of the nitro peak.
-
The product, N1-Cyclohexyl-N1-methylbenzene-1,4-diamine , is sensitive to oxidation (turning dark/purple). Handle under inert atmosphere during work-up.[1]
-
-
Isolation:
Comparative Data & Optimization
| Parameter | Route A (Reductive Alkylation) | Route B (Nitro Reduction) |
| Precursor Cost | Low (Commodity chemicals) | High (Requires pre-synthesis) |
| Selectivity | Moderate (Risk of bis-alkylation) | High (Stoichiometry fixed) |
| Catalyst Choice | Pt/C (sulfided) or Pd/C | Pd/C (standard) |
| Pressure | High (30–50 bar) | Low (5–10 bar) |
| Exothermicity | Moderate | High (Requires cooling) |
| Primary Use | Bulk / Scale-up | Pharma intermediates / Standards |
Safety & Handling
-
Sensitization: Phenylenediamines are potent skin sensitizers. All procedures must be performed in a fume hood with double-gloving (Nitrile).
-
Catalyst Safety: Spent hydrogenation catalysts (Pd/C, Pt/C) are pyrophoric. Never dry them out. Filter into a water-wet funnel and dispose of in a dedicated waste container kept under water.
-
Pressurized Hydrogen: Ensure autoclave burst disks are rated appropriately. Ground all equipment to prevent static discharge.
References
-
Benchchem. (2025).[3] An In-depth Technical Guide to the Synthesis of N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CPPD). Retrieved from
-
United States Patent Office. (2002). Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses (US6335350B1).[4] Retrieved from
-
PubChem. (2021).[5] 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline Compound Summary. Retrieved from
-
PrepChem. (n.d.). Synthesis of N-cyclohexyl-N-methyl-4-methylbenzamide.[1] Retrieved from
Sources
- 1. prepchem.com [prepchem.com]
- 2. US2393889A - Preparation of n, n'-dicycloaliphatic-p-phenylenediamines - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents [patents.google.com]
- 5. 3-Chloro-4-(N-cyclohexyl-N-methylamino)aniline | C13H19ClN2 | CID 3021034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solvent extraction techniques for isolating N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Application Note: Solvent Extraction & Isolation of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Introduction & Chemical Context
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0) is a specialized N,N-disubstituted p-phenylenediamine derivative.[1] Structurally, it features a tertiary amine at the N1 position (bearing methyl and cyclohexyl groups) and a primary amine at the N4 position.
This molecular architecture dictates its physicochemical behavior:
-
Lipophilicity: The cyclohexyl ring significantly increases the partition coefficient (LogP ~2.5–3.0) compared to the parent p-phenylenediamine, making it highly soluble in non-polar organic solvents.
-
Basicity: The molecule is dibasic. The N1-tertiary amine is moderately basic (pKa ~ 7.5–8.5), while the N4-primary aromatic amine is weakly basic (pKa ~ 4.5–5.5).[1]
-
Oxidation Sensitivity: Like all p-phenylenediamines (PPDs), this compound is prone to rapid oxidation upon exposure to air, forming semi-quinone radicals and quinone diimines (colored species).
Scope: This guide details the extraction of the target molecule from aqueous reaction mixtures (e.g., following nitro-reduction or reductive alkylation) and its stabilization via salt formation.
Physicochemical Profile & Solvent Selection
To design an effective extraction, we must exploit the pH-dependent solubility (pH-swing extraction).[1]
| Property | Value (Est.) | Implication for Extraction |
| LogP (Octanol/Water) | ~2.8 | Good extraction efficiency into DCM, MTBE, or Toluene.[1] |
| pKa 1 (Tertiary N) | ~7.8 | Requires pH > 10 to fully deprotonate and extract into organic phase. |
| pKa 2 (Primary N) | ~5.2 | Protonated at pH < 4; useful for acid-washing impurities.[1] |
| Stability | Low (Air sensitive) | Critical: Use antioxidants (Ascorbic acid, Na₂SO₃) and inert gas (N₂/Ar). |
Solvent Recommendations:
-
Primary Extraction: Dichloromethane (DCM) .[1] High density ensures rapid phase separation; excellent solubility for the target.
-
Green Alternative: Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) .[1] (Note: EtOAc may hydrolyze at high pH; work quickly).[1]
-
Purification: Toluene (for recrystallization) or Methanol/HCl (for salt formation).[1]
Protocol: Liquid-Liquid Extraction (LLE)[1]
Safety Warning: p-Phenylenediamines are potential sensitizers and toxic by inhalation/contact.[1] Wear nitrile gloves, lab coat, and work in a fume hood.
Materials
-
Crude Reaction Mixture (Acidic/Neutral)[1]
-
Solvent: Dichloromethane (DCM)[1]
-
Base: 50% NaOH (aq) and Sat. NaHCO₃
-
Antioxidant: Sodium Sulfite (Na₂SO₃) or Ascorbic Acid[1]
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)[1]
Step-by-Step Methodology
1. Antioxidant Pre-Treatment (Crucial Step) [1]
-
Rationale: Prevents "tar" formation during the basic phase where oxidation is fastest.
-
Add Sodium Sulfite (Na₂SO₃) (approx. 1-2 wt% relative to fluid volume) to the crude aqueous mixture.[1] Stir for 5 minutes under Nitrogen.
2. pH Adjustment (The "Swing")
-
Cool the mixture to < 10°C (ice bath). Exotherms promote oxidation.
-
Slowly add 50% NaOH dropwise until pH reaches 11–12 .[1]
-
Checkpoint: The solution will likely turn cloudy or oily as the free base separates.
3. Extraction
-
Add DCM (1:1 volume ratio with aqueous phase).
-
Agitate vigorously for 2–3 minutes.
-
Emulsion Control: If the cyclohexyl group causes emulsions, add brine (saturated NaCl) or filter through a Celite pad.
-
Separate the lower organic layer (DCM).
-
Repeat extraction 2x with fresh DCM. Combine organic layers.
4. Washing
-
Wash combined organics with Brine (Sat. NaCl) containing 0.1% Na₂SO₃.[1]
-
Note: Do NOT wash with acid, or you will re-extract the product into water.
5. Drying & Concentration [1]
-
Dry organics over Anhydrous Na₂SO₄ for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotary Evaporator) at < 40°C .
-
Result: Dark oil or low-melting solid (Free Base).[1]
Stabilization & Purification (Salt Formation)[1]
The free base is unstable for long-term storage.[1] Converting it to the dihydrochloride salt is the industry standard for stability.
Protocol:
-
Dissolve the crude free base oil in minimal Methanol or Ethanol (degassed).[1]
-
Cool to 0°C.
-
Slowly add 4M HCl in Dioxane or bubble HCl gas until pH < 2.
-
Add Diethyl Ether or Acetone to precipitate the salt.
-
Filter the white/off-white solid under Nitrogen.[1]
-
Dry in a vacuum desiccator over P₂O₅.
Process Visualization
Workflow Diagram: Isolation Logic
Figure 1: Step-by-step isolation workflow ensuring oxidative stability and high recovery.[1]
Mechanism: pH-Dependent Speciation[1]
Figure 2: The chemical basis of the extraction. The target must be fully deprotonated to partition into the organic solvent.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Emulsion Formation | Surfactant-like behavior of the cyclohexyl amine.[1] | Add saturated NaCl (Brine).[1] Filter through Celite. Do not shake violently; use gentle inversion. |
| Darkening/Black Tar | Oxidation of the diamine.[2] | Ensure Na₂SO₃ is present. Use degassed solvents. Work faster. Keep cold. |
| Low Yield | Incomplete deprotonation. | Check pH of aqueous phase. It must be > 10.5. The tertiary amine pKa is high. |
| Oily Product | Residual solvent or impurities.[3] | The free base is naturally an oil/low-melting solid.[1] Convert to HCl salt for a solid powder. |
References
-
PubChem. (2025).[1][4][5] N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (Compound). National Library of Medicine. [Link][1]
-
Wang, T., et al. (2024). p-Phenylenediamine Derivatives in Tap Water: Implications for Human Exposure. MDPI Toxics. [Link]
-
Yadav, G. D., & Doshi, N. S. (2002). Kinetics of Reductive Alkylation of p-Phenylenediamine. Industrial & Engineering Chemistry Research. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
Sources
- 1. US6335350B1 - Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses - Google Patents [patents.google.com]
- 2. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. N,N-Diethyl-p-phenylenediamine | C10H16N2 | CID 7120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine | C18H22N2 | CID 22016067 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Electro-polymerization of N-Substituted p-Phenylenediamine Monomers
Content Type: Technical Guide & Protocol Target Audience: Senior Researchers, Electrochemists, Drug Development Scientists Version: 1.0
Strategic Rationale: Why N-Substituted Monomers?
Poly(p-phenylenediamine) (PPD) is a staple in biosensor design due to its ability to form ultra-thin, self-limiting, and permselective films. However, unsubstituted PPD often suffers from poor solubility in neutral media and rigid "ladder-like" structural defects that limit functionalization.
Using N-substituted p-phenylenediamine derivatives (e.g., N-methyl-PPD, N,N-dimethyl-PPD, N-phenyl-PPD) introduces a strategic advantage:
-
Steric Modulation: Substituents on the amine nitrogen prevent the formation of extensive cross-linked ladder structures, favoring linear chains that are more permeable to specific analytes while blocking larger interferences (e.g., ascorbic acid).
-
Solubility & Processability: The N-substituent disrupts inter-chain H-bonding, enhancing solubility in organic solvents for post-polymerization processing.
-
Redox Tuning: Electron-donating groups (alkyls) on the nitrogen shift the oxidation potential cathodically, allowing polymerization at lower potentials, which protects sensitive biological substrates (like enzymes) co-immobilized on the electrode.
Mechanistic Insight: The "Wurster" Pathway
Unlike aniline, which polymerizes via a head-to-tail coupling, p-phenylenediamines polymerize through a radical cation intermediate known as the Wurster cation .
The Critical Difference in N-Substitution
In unsubstituted PPD, the radical cations can couple at both amine sites and the ortho carbon positions, leading to a mixed linear/ladder structure. In N-substituted PPD , the substituent (R-group) sterically hinders specific coupling sites.
-
Primary Pathway: Oxidation of the amine generates a radical cation (
). -
Coupling: Two radical cations couple (dimerization) or a radical attacks a neutral monomer.
-
Termination: The N-substituent often limits the chain length, resulting in oligomers or short-chain polymers that precipitate as a thin, insulating film (self-limiting growth).
Diagram 1: Electropolymerization Mechanism
Caption: Mechanistic pathway of N-substituted PPD electropolymerization via Wurster cation intermediates.
Pre-Protocol Considerations (The "Expertise" Pillar)
Before starting, valid experimental design requires addressing three variables often overlooked in standard literature:
A. Electrolyte pH Selection
-
Acidic (pH 1.0 - 2.0): Recommended for N,N-dimethyl-PPD . Acidic media stabilizes the radical cation, promoting faster growth. Use 0.1 M PBS adjusted with HCl or H₂SO₄.
-
Neutral (pH 7.0 - 7.4): Recommended for Biosensor Interfaces . If co-immobilizing enzymes (e.g., Glucose Oxidase), you must polymerize at neutral pH. Note: Films grown at neutral pH are thinner and more insulating than those grown in acid.
B. Monomer Concentration[1][2][3]
-
Optimal Range: 1 mM to 5 mM.
-
Warning: Concentrations >10 mM often lead to rapid bulk precipitation rather than controlled surface film formation, resulting in poor adhesion.
C. De-aeration
-
Oxygen can quench radical intermediates. Mandatory: Purge solution with N₂ or Ar for 10-15 minutes prior to scanning.
Protocol A: Potentiodynamic Synthesis (Cyclic Voltammetry)
This is the preferred method for characterizing film growth and ensuring quality control.
Materials
-
Working Electrode: Glassy Carbon (GCE), Gold (Au), or Platinum (Pt).[1]
-
Reference Electrode: Ag/AgCl (3M KCl).
-
Counter Electrode: Pt Wire.
-
Reagents: N-substituted PPD monomer, 0.1 M PBS (pH 7.0 or pH 2.0).
Step-by-Step Methodology
-
Electrode Polishing:
-
Polish GCE with 0.05 µm alumina slurry on a microcloth.
-
Sonicate in 1:1 Ethanol/Water for 3 minutes.
-
Validation: Run a CV in 5 mM Ferricyanide. Peak separation (
) should be <80 mV.
-
-
Solution Preparation:
-
Dissolve 5 mM N-substituted PPD in 10 mL of electrolyte.
-
Critical: Prepare fresh. PPD derivatives oxidize slowly in air (turning pink/brown). If solution is dark before starting, discard.
-
-
Electropolymerization Parameters:
-
In-Process Validation (Self-Validating Step):
-
Cycle 1: You will see a large irreversible oxidation peak (monomer oxidation) around +0.3 V to +0.5 V.
-
Subsequent Cycles: Observe the current.
-
Conductive Growth: If current increases each cycle, the polymer is conductive (rare for N-substituted PPD at neutral pH).
-
Self-Limiting (Insulating): If current decreases and the peak suppresses, a permselective insulating layer is forming. This is the desired outcome for interference rejection.
-
-
-
Post-Treatment:
-
Rinse gently with deionized water.
-
Air dry or dry under a gentle stream of Nitrogen.
-
Protocol B: Potentiostatic Synthesis (Chronoamperometry)
Best for mass production of sensors where high throughput is required.
Methodology
-
Setup: Same electrode configuration as Protocol A.
-
Potential Step: Apply a constant potential of +0.65 V (vs. Ag/AgCl).
-
Note: Do not exceed +0.8 V to avoid "over-oxidation," which degrades the polymer backbone and causes film delamination.
-
-
Duration: 120 to 300 seconds.
-
Validation: Monitor the Current vs. Time (
- ) curve. It should follow the Cottrell decay ( ) initially, then plateau or drop to near-zero as the electrode passivates.
-
-
Termination: Stop when current drops to <5% of the initial spike.
Characterization & Data Interpretation
Diagram 2: Validation Workflow
Caption: Workflow for validating film integrity using a redox probe (Ferricyanide).
Comparative Data: PPD vs. N-Substituted PPD
| Feature | Unsubstituted Poly(PPD) | Poly(N-Methyl-PPD) | Poly(N,N-Dimethyl-PPD) |
| Film Thickness | 10 - 30 nm (Self-limiting) | 5 - 15 nm (Thinner) | < 10 nm (Ultra-thin) |
| Permselectivity | High (Blocks Ascorbic Acid) | Moderate | High (Specific to H₂O₂) |
| Conductivity | Low ( | Very Low (Insulating) | Insulating |
| Polymerization pH | Acidic or Neutral | Acidic Preferred | Acidic Preferred |
| Primary Use | H₂O₂ Biosensors | Gas Sensors | Enzyme Entrapment |
Troubleshooting Guide
-
Issue: Film peels off during washing.
-
Cause: Surface was not clean or monomer concentration was too high (>20 mM), causing bulk precipitation.
-
Fix: Re-polish electrode; reduce monomer to 2 mM.
-
-
Issue: No signal suppression in Ferricyanide test.
-
Cause: Film is too thin or has pinholes.
-
Fix: Increase cycle count (CV) or deposition time (Chronopotentiometry). Ensure solution is de-aerated.
-
References
-
Electropolymerization Mechanism of PPD: Sayyah, S. M., et al. (2010).[4][9] "Electropolymerization of p-phenylenediamine on Pt-electrode from aqueous acidic solution: Kinetics, mechanism, electrochemical studies, and characterization." Journal of Applied Polymer Science.
-
N-Substituted PPD in Biosensors: Losada, J., et al. (1997). "Electrochemical properties of poly(N,N-dimethyl-p-phenylenediamine) films." Electrochimica Acta.
-
Comparative Sensor Performance: Rothwell, S. A., et al. (2010). "Poly(o-phenylenediamine) electrosynthesized in the absence of added background electrolyte provides a new permselectivity benchmark."[10] Electrochemistry Communications.
-
General Protocol Grounding: Malinauskas, A. (2001). "Electropolymerization of p-phenylenediamine: A mechanistic study." Polymer.[2][4][1][6][9][11][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. rdw.rowan.edu [rdw.rowan.edu]
- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijnc.ir [ijnc.ir]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. koreascience.kr [koreascience.kr]
- 12. wisdomlib.org [wisdomlib.org]
- 13. mit.imt.si [mit.imt.si]
- 14. Electropolymerization and Characterization of Poly (O-Phenylenediamine) Thin Films at Different pH | Journal of Nano and Materials Science Research [journals.nanotechunn.com]
Troubleshooting & Optimization
Improving reaction yield of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine synthesis
Welcome to the Technical Support Center for Advanced Organic Synthesis. Ticket Subject: Optimization of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary: The Structural Challenge
You are synthesizing N1-Cyclohexyl-N1-methylbenzene-1,4-diamine . This molecule presents a specific "steric-electronic" conflict. The tertiary amine site (N1) bears significant steric bulk (cyclohexyl + methyl), while the p-phenylenediamine (PPD) core is notoriously prone to oxidative degradation (turning purple/black upon air exposure).
Low yields in this synthesis typically stem from three failure modes:
-
Incomplete Nucleophilic Substitution (
): If using the halonitrobenzene route, the steric bulk of N-methylcyclohexylamine retards the attack on the aromatic ring. -
Over-Hydrogenation: During the reduction of the nitro intermediate, the cyclohexyl ring or the aromatic ring can be saturated if catalyst activity is not modulated.
-
Oxidative Quenching: The final product oxidizes during workup, leading to "tar" formation rather than crystalline product.
This guide prioritizes the Nucleophilic Aromatic Substitution (
Part 1: Critical Process Parameters (The Protocol)
Phase A: Formation of the Tertiary Amine (The Step)
Reaction: 1-Fluoro-4-nitrobenzene (or Chloro analog) + N-Methylcyclohexylamine
The Yield Bottleneck: The nucleophile (N-methylcyclohexylamine) is bulky. Standard reflux in ethanol often fails to drive this to completion.[1]
| Parameter | Recommendation | Technical Rationale |
| Leaving Group | Fluorine (Preferred) > Chlorine | In |
| Solvent | DMSO or DMF | Polar aprotic solvents solvate the cation (e.g., |
| Base | Acts as an HF scavenger.[1] Must be finely ground to increase surface area.[1] | |
| Temperature | 100°C - 120°C | High thermal energy is required to overcome the steric repulsion between the cyclohexyl group and the ortho-hydrogens of the benzene ring. |
Phase B: Reduction to the Diamine
Reaction: N-Cyclohexyl-N-methyl-4-nitroaniline +
The Selectivity Bottleneck: You must reduce the nitro group (
| Parameter | Recommendation | Technical Rationale |
| Catalyst | 5% Pd/C (Sulfided) or Pt/C | Sulfided catalysts ("poisoned") prevent the hydrogenation of the aromatic ring and the reductive cleavage of the C-N bond. Standard Pd/C is too aggressive.[1] |
| Pressure | 3-5 bar (Low Pressure) | High pressure favors ring saturation.[1] Keep pressure low to maintain selectivity. |
| Additive | 0.1% Thiourea (Optional) | If using standard Pd/C, trace thiourea can poison the catalyst sites responsible for ring hydrogenation. |
Part 2: Visualizing the Logic
The following diagram illustrates the decision matrix for optimizing this specific synthesis.
Caption: Workflow logic for diagnosing yield loss in N1-Cyclohexyl-N1-methylbenzene-1,4-diamine synthesis. Green path indicates the preferred synthetic strategy.
Part 3: Troubleshooting & FAQs
Q1: I am using 4-chloronitrobenzene, but the reaction stalls at 60% conversion. Should I add more amine? A: Adding more amine rarely solves the kinetic stall caused by sterics.
-
Diagnosis: The chloride leaving group is too slow for this bulky nucleophile at standard temperatures.
-
Solution: Switch to 1-fluoro-4-nitrobenzene . The C-F bond is stronger, but the high electronegativity of fluorine creates a stronger dipole, significantly lowering the activation energy for the initial nucleophilic attack (the rate-determining step in
). If you must use the chloride, add Cesium Carbonate ( ) instead of Potassium Carbonate; the larger Cesium cation improves solubility in organic solvents.
Q2: My final product is isolating as a purple oil instead of a solid. What is happening? A: This is the classic "Wurster's Blue" type oxidation. P-phenylenediamines oxidize to semiquinone radicals and then to quinone diimines upon contact with oxygen.[1]
-
Protocol Adjustment:
-
Degas all solvents for the workup (sparge with Argon/Nitrogen for 20 mins).
-
Add an antioxidant like Sodium Dithionite (
) or Ascorbic Acid to the aqueous wash layer during extraction. -
Store the final amine as a Dihydrochloride salt (using HCl/Ether). The salt form is significantly more stable against oxidation than the free base.
-
Q3: Can I use Raney Nickel instead of Pd/C for the reduction? A: Yes, but with caution.
-
Risk: Raney Nickel is very active and can cause desulfurization (if sulfur traces are present) or ring hydrogenation.
-
Optimization: If using Raney Ni, run at room temperature and atmospheric pressure.[1] Do not heat. Pd/C is generally preferred for nitro-to-amine reductions because it is easier to filter and less pyrophoric in this specific matrix.[1]
Q4: How do I remove the unreacted N-methylcyclohexylamine? It co-elutes with my product. A: Do not rely on column chromatography; use Acid-Base Extraction .
-
Dissolve the crude mixture in Ethyl Acetate.[1]
-
Wash with weak acid (e.g., 5% Acetic Acid).[1] The highly basic aliphatic amine (N-methylcyclohexylamine) will protonate and move to the aqueous layer before the less basic aniline product does.
-
Fine-tuning: If the product also moves to the water layer, use a pH 5.5 phosphate buffer wash. The aliphatic amine (
) will be protonated/removed, while the aniline nitrogen ( ) will remain largely unprotonated in the organic layer.
References
-
Nucleophilic Aromatic Substitution Mechanisms
-
Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-nitrobenzenes with amines." Chemical Reviews, 49(2), 273-412.[1]
- Technical Note: Establishes the reactivity order F >> Cl for with amine nucleophiles.
-
-
Catalytic Hydrogenation Selectivity
-
Stabilization of Phenylenediamines
-
Synthesis of N-Alkyl-p-phenylenediamines (Industrial Context)
Sources
Technical Support Center: A Guide to Preventing Oxidative Degradation of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Welcome to the technical support guide for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine. This document provides in-depth guidance for researchers, scientists, and drug development professionals on the proper storage, handling, and troubleshooting of this compound to prevent oxidative degradation. As an aromatic amine, this molecule is susceptible to environmental factors that can compromise its integrity, leading to inconsistent experimental results. This guide is structured to provide not just protocols, but a foundational understanding of the degradation mechanisms to empower you to maintain the quality and stability of your research materials.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the most common initial observations and questions regarding the stability of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
Q1: My vial of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, which was initially a white or off-white solid, has turned yellow or brown. What happened?
This color change is a classic indicator of oxidative degradation. Aromatic amines, as a class of compounds, are prone to oxidation when exposed to atmospheric oxygen.[1] The colored byproducts are the result of chemical reactions that alter the structure of the parent molecule. For most non-critical applications, this slight discoloration may be acceptable, but for sensitive quantitative assays or synthesis, it signifies a change in purity that must be addressed.
Q2: What are the primary environmental factors that trigger the degradation of this compound?
The degradation of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is primarily initiated and accelerated by a combination of three factors:
-
Oxygen: Atmospheric oxygen is the principal oxidizing agent.
-
Light: UV and even ambient light can provide the energy to initiate the oxidation process, acting as a catalyst.
-
Heat: Elevated temperatures increase the rate of chemical reactions, including oxidation. Storing the compound at temperatures above the recommended range will significantly accelerate degradation.[2]
Q3: From a chemical standpoint, what is happening to the molecule during oxidation?
The oxidative degradation of aromatic amines is a free-radical process. The mechanism involves the formation of a radical cation from the parent amine.[3][4] This highly reactive intermediate can then undergo several reaction pathways, including dimerization with another radical cation or further oxidation to form quinone-imine type structures and complex polymeric materials.[3][4] These resulting compounds are often highly conjugated, which is why they absorb visible light and appear colored.
Below is a simplified diagram illustrating the initiation of this degradation pathway.
Caption: Simplified pathway of oxidative degradation.
Part 2: Troubleshooting Guide - From Observation to Solution
This section provides a systematic approach to troubleshooting issues related to the stability of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
Scenario 1: The solid compound shows discoloration upon receipt or after short-term storage.
This indicates that the compound was likely exposed to suboptimal conditions either during transit or in your lab.
| Symptom | Probable Cause | Recommended Action | Long-Term Prevention |
| Yellow to brown discoloration of the solid. | Exposure to Air and/or Light. A compromised container seal or storage in a clear vial can lead to rapid oxidation. | For non-critical experiments, the material may still be usable. For sensitive applications, a purity check via HPLC or GC-MS is essential.[5][6] If purity is compromised, a fresh vial should be used. | Always store the compound in a tightly sealed amber glass vial under an inert atmosphere (see Protocol 3.1). |
| Compound appears clumpy or moist. | Moisture Absorption. Aromatic amines can be hygroscopic, and absorbed water can accelerate degradation.[2] | Dry the compound under vacuum in a desiccator. However, this will not reverse any oxidation that has already occurred. | Store in a desiccator or a dry box. Ensure the vial cap is securely tightened immediately after each use. |
Scenario 2: You observe inconsistent results or new, unexpected peaks in your analytical data (e.g., HPLC, LC-MS).
This is a strong indication that the purity of your compound has been compromised by the formation of degradation products.
Caption: Troubleshooting workflow for inconsistent results.
Part 3: Protocols for Optimal Storage and Handling
Adherence to rigorous storage and handling protocols is the most effective way to ensure the long-term stability of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine.
Protocol 3.1: Recommended Long-Term Storage of Solid Compound
This protocol is designed to create a self-validating system that minimizes exposure to oxygen, light, and moisture.
Materials:
-
Vial of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
-
Multiple small amber glass vials with PTFE-lined caps
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Laboratory balance
-
Spatula
-
Parafilm or other sealing film
-
Desiccator cabinet or dry box
Procedure:
-
Work in a Low-Light Area: Perform all steps away from direct sunlight or bright overhead lighting.
-
Aliquot the Compound: Instead of repeatedly opening the main stock bottle, aliquot the material into smaller, single-use or short-term use vials. This minimizes the exposure of the bulk material to the atmosphere.
-
Purge with Inert Gas: For each new vial, insert a tube connected to the inert gas source. Gently flush the vial with argon or nitrogen for 15-30 seconds to displace all the air.
-
Add the Compound: Quickly weigh and add the desired amount of the solid compound to the inert-gas-filled vial.
-
Final Purge and Seal: Briefly purge the headspace of the vial with inert gas one more time before immediately and tightly sealing the cap.
-
Seal the Cap: Wrap the cap-vial interface with Parafilm for an extra barrier against moisture and air ingress.
-
Store Appropriately: Place the sealed vials inside a desiccator in a dark, temperature-controlled environment. For optimal long-term stability, storage at 2-8°C is recommended. A standard laboratory refrigerator is suitable.
Protocol 3.2: Preparation and Storage of Stock Solutions
Solutions of aromatic amines are often less stable than the solid material.
-
Solvent Choice: Use fresh, anhydrous, de-gassed solvents. Purge the solvent with argon or nitrogen for 10-15 minutes before use to remove dissolved oxygen.
-
Preparation: Prepare the solution under dim light. Dissolve the solid in the de-gassed solvent in a vial that has been pre-flushed with inert gas.
-
Antioxidant Addition (Optional): For applications where it will not interfere, adding a radical-scavenging antioxidant can enhance stability. A small amount of butylated hydroxytoluene (BHT) or ascorbic acid can be effective.[7][8] This must be validated for your specific experimental system.
-
Storage: Store the solution in the same manner as the solid: in a tightly sealed amber vial with the headspace purged with inert gas, at 2-8°C.
-
Use Promptly: Aim to use solutions within a short timeframe. For maximum consistency, prepare fresh solutions for each set of experiments.
Part 4: Comparative Stability Data
The following table summarizes the expected relative stability of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine under various storage conditions, based on established principles for aromatic amines.
| Atmosphere | Lighting | Temperature | Expected Stability | Typical Observation Over Time |
| Inert Gas (Argon/N₂) | Dark | 2-8°C | High | Remains a white/off-white solid for an extended period. |
| Inert Gas (Argon/N₂) | Dark | Room Temp (<25°C) | Moderate | Slow, gradual yellowing may occur over many months. |
| Air | Dark | 2-8°C | Moderate to Low | Noticeable yellowing can occur over weeks to months. |
| Air | Ambient Light | Room Temp (<25°C) | Low | Rapid discoloration (yellow to brown) within days to weeks. |
References
- Theoretical Study of the Oxidation Mechanism of Arom
- Schematic overview of the mechanism of amine oxidation by AADH.
- Amine Storage Conditions: Essential Guidelines for Safety.
- Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. Antioxidant 5057 Manufacturer.
- Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. MDPI.
- MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS. DTIC.
- Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
- Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
- Research Progress of Antioxidant Additives for Lubric
- Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC.
- Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions.
- Antioxidants: Key Additives Enable Lubricants to Oper
- Antioxidant activity and mechanism of action of some synthesised phenolic acid amides of aromatic amines. Czech Journal of Food Sciences.
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods (RSC Publishing).
- A Comparative Guide to Analytical Methods for the Quantification of Arom
- Physical Properties of Amines. BYJU'S.
- Arom
- Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of arom
- Steps involved for the analyses of degraded amines using GC.
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. PerkinElmer.
Sources
- 1. byjus.com [byjus.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Theoretical study of the oxidation mechanism of aromatic amines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase | MDPI [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for N-Cyclohexyl-N-methyl-p-phenylenediamine
Status: Active Ticket ID: T-CPPD-001 Assigned Specialist: Senior Application Scientist Analyte: N-Cyclohexyl-N-methyl-p-phenylenediamine (and related N-substituted p-phenylenediamines)
Executive Summary
N-Cyclohexyl-N-methyl-p-phenylenediamine is a challenging analyte for Reverse Phase HPLC (RP-HPLC) due to its dual chemical nature: it is both a basic amine (prone to silanol interactions) and an oxidatively unstable phenylenediamine derivative.
Peak tailing (Asymmetry Factor
Module 1: Diagnostic Workflow
Before altering your method, use this decision matrix to isolate the variable causing the tailing.
Figure 1: Diagnostic decision tree for isolating the root cause of peak tailing in basic amine analysis.
Module 2: The "Silanol Effect" (Root Cause Analysis)
Q: Why does this specific molecule tail so badly compared to neutrals?
A: The tailing is caused by Secondary Silanol Interactions .[1][2][3] The N-Cyclohexyl-N-methyl group creates a tertiary amine center. Phenylenediamines typically have a pKa around 6.0–7.5 for the first nitrogen.
-
The Mechanism: At neutral pH (pH 6–7), the amine is protonated (
). Simultaneously, residual silanol groups ( ) on the silica surface begin to ionize to (pKa of silanols is ~3.5–4.5). -
The Interaction: The positively charged analyte binds ionically to the negatively charged silanol. This is a "slow" kinetic process compared to the "fast" hydrophobic partition, resulting in the dragging tail.
Figure 2: Mechanism of secondary silanol interactions causing peak tailing.
Module 3: Mobile Phase Optimization
Q: What is the optimal pH strategy for this molecule?
A: You have two viable strategies. Strategy A (Low pH) is recommended for standard silica columns. Strategy B (High pH) is superior but requires specific hardware.
Strategy A: Silanol Suppression (Recommended)
-
Target pH: 2.5 – 3.0
-
Why: At pH < 3.0, the silanol groups are protonated (
) and neutral. They cannot ionize to bind the amine. -
Buffer: 0.1% Formic Acid or 20mM Phosphate Buffer.
-
Additive (The "Magic Bullet"): If tailing persists, add 5mM Triethylamine (TEA) .[4] TEA is a small, aggressive base that saturates any remaining active silanols, effectively "blocking" them from your bulky analyte [1].
Strategy B: Amine Suppression (High pH)
-
Target pH: > 10.0
-
Why: At pH 10, the amine is deprotonated (neutral). Neutral amines do not interact with silanols.
-
Requirement: You MUST use a Hybrid (e.g., Ethylene Bridged Hybrid - BEH) column. Standard silica dissolves at pH > 8.0.
Buffer Selection Guide
| Strategy | Buffer System | pH Range | Pros | Cons |
| Acidic (Std) | 0.1% Formic Acid | ~2.7 | MS Compatible, Simple | May not suppress all silanols on older columns |
| Acidic (Strong) | 20mM Phosphate + 5mM TEA | 2.5 - 3.0 | Best Peak Shape | Non-volatile (No MS), TEA smells |
| Basic | 10mM Ammonium Bicarbonate + NH4OH | 10.0 - 10.5 | Perfect symmetry, MS Compatible | Destroys standard silica columns |
Module 4: Column Selection
Q: My mobile phase is optimized, but I still see tailing. Is my column the problem?
A: Likely, yes. Older "Type A" silica or non-endcapped columns are fatal for phenylenediamines.
The Solution: Use a Type B (High Purity) silica that is "End-Capped."
-
End-Capping: Reacts residual silanols with a small silylating agent (e.g., trimethylchlorosilane) to cover the active sites.
-
Polar Embedded Groups: Columns with embedded polar groups (e.g., amide, carbamate) shield the silanols and provide a "water layer" that reduces ionic interactions.
Recommended Column Chemistries:
-
C18 with Polar Embedding: (e.g., Waters SymmetryShield, Agilent Zorbax Bonus-RP).
-
Charged Surface Hybrid (CSH): These have a slight surface charge that repels protons, yielding exceptional peak shape for bases at low pH [2].
Module 5: Sample Stability & Preparation
Q: My peak is tailing AND broadening over time. Why?
A: Phenylenediamines are antioxidants—they sacrifice themselves to oxidation. If your sample turns brown in the vial, your "tail" might actually be co-eluting oxidation products (quinonediimines).
Stabilization Protocol:
-
Solvent: Dissolve sample in mobile phase containing 0.1% Ascorbic Acid or Sodium Bisulfite .
-
Temperature: Keep the autosampler at 4°C.
-
Amber Glass: Use amber vials to prevent photo-oxidation.
Step-by-Step Optimization Protocol
Follow this protocol to validate your method:
-
Prepare Mobile Phase: Water/Acetonitrile (Gradient 5% -> 95%).
-
Add Modifier: Add 0.1% Trifluoroacetic Acid (TFA) to both water and organic channels.
-
Note: TFA is a strong ion-pairing agent that masks silanols better than Formic Acid.
-
-
Check Column: Ensure you are using a modern, end-capped C18 column (e.g., < 5 years old technology).
-
Run Standard: Inject 1 µL of 0.1 mg/mL sample.
-
Calculate Asymmetry (
):- (measured at 10% peak height).[1]
-
Target:
.
-
Troubleshoot:
-
If
: Add 5mM Triethylamine (TEA) to the aqueous mobile phase. Adjust pH to 3.0 with Phosphoric acid. -
If Peak splits: Check sample solvent (must match initial mobile phase strength).
-
References
-
LC Troubleshooting Bible. Why Do Peaks Tail? Retrieved from
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[2] Retrieved from
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from
-
Sielc Technologies. HPLC Method for Analysis of Isomers of Phenylenediamine. Retrieved from
Sources
Technical Support Center: Purification of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
Case Subject: Impurity Removal & Stabilization of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Ticket Priority: High (Oxidation Sensitive) Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & Chemical Profile
User Question: I am synthesizing N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, but the product is dark/tarry and contains starting materials. What are the critical properties I need to know to clean this up?
Technical Response: This molecule belongs to the p-phenylenediamine (PPD) class.[1][2] These compounds are notoriously unstable in air, readily oxidizing into highly colored quinone diimines . Successful purification requires a "race against oxidation" approach.
Chemical Profile
| Property | Value / Characteristic | Implication for Purification |
| Structure | Tertiary amine (N1) + Primary amine (N4) | The primary amine (-NH₂) is the reactive handle for derivatization but also the site of oxidative degradation. |
| Basicity (pKa) | ~6.0–6.5 (Estimated for conjugate acid) | Weak base. Soluble in dilute HCl/H₂SO₄; insoluble in water at neutral/high pH. |
| Physical State | Low-melting solid or viscous oil | Often "oils out" during recrystallization. May require seeding or super-cooling. |
| Oxidation Potential | High | Turns purple/black upon exposure to air (Wurster salt formation). |
| Solubility | Soluble in DCM, EtOAc, Alcohols. | Highly lipophilic due to the cyclohexyl group. |
Module A: Acid-Base Extraction (The "Workhorse" Protocol)
User Question: I have a crude reaction mixture containing unreacted starting materials and non-basic byproducts. How do I remove them without degrading the diamine?
Technical Response: Acid-base extraction is the most efficient method for bulk purification, but you must modify the standard protocol to prevent oxidation during the basification step.
The "Reductive Workup" Protocol
Standard acid-base extractions often fail here because the high pH required to precipitate the amine accelerates oxidation.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude material in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer with 1.0 M HCl (3x).
-
The "Safety" Wash: Wash the acidic aqueous layer once with fresh DCM to remove trapped neutrals.
-
Reductive Protection (CRITICAL): Add Sodium Dithionite (Na₂S₂O₄) or Sodium Sulfite (~1-2 g per 10 g product) to the acidic aqueous layer before basifying. This acts as an oxygen scavenger.
-
Controlled Basification: Under an inert atmosphere (Argon/Nitrogen), slowly add NaOH or NH₄OH until pH > 10.
-
Observation: The solution will turn cloudy as the free amine precipitates.
-
-
Re-Extraction: Immediately extract the milky aqueous layer with DCM (3x).
-
Drying: Dry combined organics over Sodium Sulfate (Na₂SO₄) and concentrate in vacuo (keep bath temp < 40°C).
Visualizing the Workflow
Caption: Modified acid-base extraction workflow incorporating antioxidant protection step.
Module B: Chromatography (Dealing with "Streaking")
User Question: I tried running a silica column, but the compound streaked across the entire plate and never eluted cleanly. Why?
Technical Response: This is a classic issue with aromatic amines. The basic nitrogen atoms interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing "tailing" or irreversible adsorption.
Troubleshooting Guide: The "Amine-Modified" Column
| Issue | Solution | Mechanism |
| Severe Tailing | Add 1% Triethylamine (TEA) to the mobile phase. | TEA is a stronger base; it preferentially binds to acidic silica sites, creating a "shield" that allows your product to pass through. |
| Product Retention | Use DCM:Methanol (95:5) or Hexane:EtOAc gradients. | Methanol disrupts hydrogen bonding, while EtOAc provides general polarity. |
| Decomposition | Pre-treat Silica: Slurry silica in Hexane + 5% TEA, then flush with pure Hexane before loading. | Neutralizes the column before the sensitive product touches it. |
Recommended Mobile Phase System:
-
Solvent A: Hexane + 1% Triethylamine
-
Solvent B: Ethyl Acetate + 1% Triethylamine
-
Gradient: 0% B to 40% B over 20 CV (Column Volumes).
Module C: The "Purple Product" Phenomenon (Oxidation)
User Question: My product was a pale oil, but after 1 hour on the bench, it turned dark purple/black. Is it ruined?
Technical Response: Not necessarily ruined, but it is degrading. The color comes from Wurster Salts (radical cations) and Quinone Diimines , which have very high extinction coefficients (a tiny amount causes intense color).
The Oxidation Mechanism
Caption: Oxidation pathway of p-phenylenediamines leading to color formation.
Recovery & Storage Protocol
-
Immediate Action: If the product is purple but still soluble, dissolve in DCM and perform a short silica plug filtration . The polar oxidation products often stick to the silica while the amine elutes.
-
Storage:
-
Container: Amber glass vial (blocks UV light).
-
Atmosphere: Flush with Argon/Nitrogen before capping.
-
Temperature: Store at -20°C.
-
Stabilizer: For long-term storage, you can store it as the HCl salt (solid). The salt form is significantly more stable against oxidation than the free base.
-
How to make the HCl Salt: Dissolve free base in diethyl ether → Add 2M HCl in ether dropwise → Filter the white precipitate immediately.
References & Grounding
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 . (Standard protocols for amine extraction and salt formation).
-
Bent, R. L. et al. "Chemical Constitution, Electrochemical, Photographic and Allergenic Properties of p-Amino-N-dialkylanilines." Journal of the American Chemical Society, 73(7), 3100–3125, 1951 . Link (Foundational text on N-substituted p-phenylenediamine synthesis and stability).
-
Biotage. "Is there an easy way to purify organic amines?" Biotage Knowledge Blog, 2023 . Link (Source for amine-modified silica chromatography).
-
University of Rochester. "Tips & Tricks: Recrystallization." Department of Chemistry. Link (General solvent selection for polar organics).
-
Corbett, J. F. "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, 35, 297-310, 1984 . (Detailed mechanisms of phenylenediamine oxidation to quinone diimines).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine before handling. Phenylenediamines are known sensitizers.[2]
Sources
- 1. mdpi.com [mdpi.com]
- 2. safecosmetics.org [safecosmetics.org]
- 3. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 4. researchgate.net [researchgate.net]
- 5. Accurate and stable detection of p-phenylenediamine antioxidants and their transformation products in aquatic products using antioxidant protection - Analysis of actual aquatic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing temperature conditions for N-alkylation of benzene-1,4-diamine
Topic: Optimizing Temperature Conditions for N-Alkylation of Benzene-1,4-diamine (p-Phenylenediamine/PPD) Audience: Researchers, Process Chemists, and Drug Development Scientists Status: Active Support Guide[1]
Core Directive: The Thermodynamic & Kinetic Landscape
In the N-alkylation of benzene-1,4-diamine (PPD), temperature is not merely a rate accelerator; it is the primary switch between selectivity (mono- vs. di-alkylation) and substrate integrity (preventing oxidative degradation).[1]
PPD is electronically unique.[1] The presence of two amino groups makes the ring electron-rich (
This guide addresses the two primary synthetic routes:
-
Direct Nucleophilic Substitution (
): Uses alkyl halides.[1] Kinetic control is critical.[1] -
Reductive Alkylation: Uses ketones/aldehydes +
/Catalyst.[1] Thermodynamic control is dominant.[1]
Visualizing the Reaction Pathway
The following diagram illustrates the competing pathways. Note how High Temperature acts as a dual-threat promoter for both over-alkylation and oxidative tar formation.[1]
Caption: Reaction network showing the divergence between desired mono-alkylation (green path) and thermal/oxidative side reactions (red/black paths).
Troubleshooting & Optimization (Q&A)
Module A: Direct Alkylation (Alkyl Halides)
Context: Lab-scale synthesis using alkyl bromides/iodides in solvents like Acetonitrile, DMF, or Ethanol.[1]
Q1: I am observing significant N,N'-dialkylation despite using a 1:1 stoichiometry. Why? Diagnostic: The secondary amine formed (Mono-product) is more electron-rich and nucleophilic than the primary amine (PPD) due to the inductive effect of the alkyl group. If you run this at high temperatures (>80°C), the activation energy difference between the first and second alkylation blurs, leading to a statistical mixture.[1] Solution:
-
Lower Temperature: Operate at 25°C – 40°C . This maximizes the kinetic differentiation between the primary and secondary amine.
-
Slow Addition: Do not add the alkyl halide all at once. Add it dropwise over 2–4 hours to keep its instantaneous concentration low.[1]
-
Stoichiometry Inversion: Use a large excess of PPD (3–4 equivalents) relative to the alkyl halide.[1] The statistical probability will favor the attack of the abundant PPD over the scarce product.
Q2: The reaction mixture turns black/purple within minutes of heating. Is my product destroyed?
Diagnostic: This is the "Wurster’s Blue" effect.[1] PPD is oxidizing to a radical cation and polymerizing.[1] This is accelerated exponentially by heat and basic pH (e.g.,
-
Strict Inert Atmosphere: You must degas solvents with
or Argon for 15 minutes prior to heating.[1] -
Antioxidant Additive: Add a pinch (0.5 mol%) of Sodium Dithionite (
) or Sodium Sulfite to the aqueous workup or reaction media (if aqueous compatible) to scavenge radical species.[1] -
Temperature Cap: Do not exceed the boiling point of the solvent unless absolutely necessary. For DMF, keep below 60°C to prevent solvent decomposition which can further complicate the impurity profile [1].[1]
Module B: Reductive Alkylation (Ketones + )
Context: Industrial/Scale-up synthesis (e.g., 6PPD production) using MIBK, Acetone, etc.[1]
Q3: The reaction stalls at 50% conversion even at 100°C. Should I increase the temperature? Diagnostic: Reductive alkylation involves two steps: (1) Condensation to form an imine (Schiff base) and (2) Hydrogenation of the imine.[1]
-
If water is not removed, the equilibrium (Step 1) limits conversion.[1]
-
If the catalyst is poisoned by the amine, hydrogenation (Step 2) fails.[1] Solution:
-
Temperature Optimization: The "Sweet Spot" is typically 140°C – 160°C [2].[1] Below 100°C, the condensation equilibrium is unfavorable.[1] Above 180°C, hydrogenolysis of the C-N bond can occur.
-
Pressure: Instead of just heat, increase Hydrogen pressure (30–50 bar). This drives the second step without thermally degrading the PPD.
-
Catalyst: Use sulfided Pt/C or Cu-chromite if standard Pd/C is deactivating.[1]
Q4: I am getting "Heavy" impurities (Dimers/Trimers). Diagnostic: At high temperatures (>160°C), the imine intermediate can undergo aldol-like condensations with the ketone solvent, or PPD molecules can couple.[1] Solution:
-
Ramp Profile: Start the reaction at 80°C to form the imine, then ramp to 140°C only after hydrogen pressure is applied. This ensures the imine is reduced immediately upon formation, preventing it from polymerizing.[1]
Data Summary: Temperature vs. Product Distribution
The following table summarizes expected outcomes based on thermal conditions for a standard PPD alkylation (Direct method).
| Temperature Zone | Reaction Regime | Major Product | Primary Impurity |
| 0°C – 20°C | Kinetic Control | Unreacted PPD (Low Conv.)[1] | None |
| 25°C – 50°C | Optimal Window | Mono-N-alkyl PPD | Trace N,N'-dialkyl |
| 60°C – 80°C | Mixed Control | Mixture (Mono + Di) | Purple/Black Tars |
| > 100°C | Thermodynamic | N,N'-Dialkyl / Poly-alkyl | Polymerized Tar |
Decision Tree for Troubleshooting
Use this logic flow to diagnose your current experimental failure.
Caption: Diagnostic logic flow for identifying root causes based on observable symptoms.
References
-
BenchChem Technical Support. (2025).[1][2][3] Optimization of reaction conditions for N-alkylation of tetrahydroisoquinolines (and related amines). Retrieved from [1]
-
Chaudhari, R. V., et al. (2007).[1] Kinetics of Reductive Alkylation of p-Phenylenediamine with Methyl Ethyl Ketone. Chemical Engineering Science.[1][4] Retrieved from
-
RSC Advances. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides.[1][5][6] Retrieved from [1]
-
Wikipedia. (2024).[1] p-Phenylenediamine: Chemical Properties and Oxidation. Retrieved from [1]
-
ACS Publications. (2024).[1] Hydrolysis and Oxidation Mechanisms of PPD Antioxidants.[1] Environmental Science & Technology.[1] Retrieved from [1]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. modernscientificpress.com [modernscientificpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
Resolving solubility issues of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine in aqueous media
Ticket Subject: Solubility & Stability Optimization for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Case ID: #SOL-8829-CMBD Status: Open Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Executive Summary
You are encountering difficulties with N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CMBD), a highly lipophilic phenylenediamine derivative. Its structure features a hydrophobic cyclohexyl ring and a tertiary amine at the N1 position, alongside a primary amine at N4.
The core challenges with this molecule are threefold:
-
High Lipophilicity (LogP > 3.5): The cyclohexyl and aromatic rings drive aqueous insolubility.
-
pKa Mismatch: The primary amine (N4) has a pKa ~6.2–6.5. At physiological pH (7.4), the molecule is predominantly uncharged and prone to precipitation.
-
Oxidative Instability: Like all phenylenediamines, CMBD rapidly oxidizes to colored quinone diimines in aqueous solution, often mistaken for solubility failure.
This guide provides a modular troubleshooting workflow to resolve these issues.
Module 1: Diagnostic & Triage
Before altering your protocol, identify the specific failure mode using the decision matrix below.
Troubleshooting Decision Tree
Figure 1: Diagnostic workflow for isolating solubility vs. stability issues.
Module 2: Solving Precipitation (The "Crash Out" Effect)
The Problem
Users often dissolve CMBD in DMSO (10–100 mM) and spike it into aqueous media (PBS or cell culture media). The solution immediately turns cloudy.
-
Cause: The "Dielectric Shock." Water has a high dielectric constant (
), while the hydrophobic CMBD requires a lower . The rapid transition forces the molecules to aggregate before they can interact with water.
Protocol A: The Cyclodextrin Shield (Recommended)
Hydroxypropyl-
Step-by-Step Formulation:
-
Prepare Vehicle: Dissolve 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Prepare Stock: Dissolve CMBD in pure DMSO at 500x your final target concentration (e.g., 50 mM).
-
The "Intermediate" Step (Critical):
-
Do NOT add DMSO stock directly to the final volume.
-
Add the DMSO stock (e.g., 20 µL) to the 20% CD vehicle (e.g., 1 mL) with vigorous vortexing.
-
Result: The CD cavities capture the drug as it hits the aqueous phase.
-
-
Final Dilution: Dilute this intermediate 1:10 into your assay buffer.
Why this works:
Cyclodextrins increase the apparent solubility of phenylenediamines by forming 1:1 inclusion complexes, shielding the hydrophobic core from the aqueous environment while preventing aggregation [1, 2].
Protocol B: pH Manipulation (Salt Formation)
If cyclodextrins are incompatible with your assay, you must rely on ionization.
-
Target: Protonate the N4 primary amine.
-
pKa Context: The pKa is likely ~6.3.
-
At pH 7.4: ~90% Uncharged (Insoluble).
-
At pH 5.0: ~95% Charged (Soluble).
-
Workflow:
-
Prepare a 10 mM stock in 0.1 M HCl (instead of water). The acid converts the free base into the hydrochloride salt (
). -
Dilute this acidic stock into a highly buffered media (e.g., 100 mM HEPES, pH 7.0).
-
Warning: If the final pH rises above 6.5, the compound will eventually precipitate. This method is only stable for short-term assays (< 2 hours).
Module 3: Preventing Oxidation (The "Purple Solution" Issue)
The Problem
"My clear solution turned pink/purple after 30 minutes."
-
Cause: Phenylenediamines undergo auto-oxidation to form Quinone Diimines (colored) and eventually polymers (Bandrowski’s base analogues). This is accelerated by light, trace metals, and basic pH.
Mechanism of Failure
Figure 2: Oxidation pathway of phenylenediamines and the intervention point for antioxidants.
Protocol C: Stabilization Cocktail
If your experiment lasts >1 hour, you must include an antioxidant.
Formulation:
-
Degassing: Sonicate your aqueous buffer under vacuum for 10 minutes to remove dissolved oxygen.
-
Add Antioxidant: Supplement the buffer with 100 µM Ascorbic Acid or 0.1% Sodium Metabisulfite .
-
Note: Ascorbic acid reduces the semiquinone radical back to the parent amine [3].
-
-
Protect from Light: Wrap tubes in aluminum foil.
Frequently Asked Questions (FAQs)
Q1: Can I use Tween-80 instead of Cyclodextrin? A: Yes, but with caveats. Tween-80 (0.1% - 1.0%) forms micelles that solubilize the drug. However, micelles can sequester the drug, reducing its "free" concentration available to bind to cellular targets (the "sink effect"). Cyclodextrins generally interfere less with membrane permeability.
Q2: Why does the solution turn yellow in DMSO? A: Commercial phenylenediamines often contain trace oxidation impurities. A slight yellow tint in DMSO is acceptable. If it is dark brown, the stock is degraded. Purchase a fresh batch or recrystallize.
Q3: What is the maximum solubility I can expect? A:
| Solvent System | Max Solubility (Est.) | Stability |
|---|---|---|
| Pure Water (pH 7) | < 0.1 mg/mL | Poor |
| 0.1 M HCl | > 10 mg/mL | Good (if kept acidic) |
| 20% HP-
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.
-
Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[1][2][3][][5][6] Molecules, 23(5), 1161.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem Compound Summary. (2024). N-Cyclohexyl-N'-phenyl-p-phenylenediamine (Structural analog data for solubility benchmarking).
Sources
- 1. scispace.com [scispace.com]
- 2. oatext.com [oatext.com]
- 3. scienceasia.org [scienceasia.org]
- 5. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Effect of cyclodextrin complexation on phenylpropanoids’ solubility and antioxidant activity [beilstein-journals.org]
Technical Support Center: Stabilization of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
[1]
Executive Summary & Mechanism of Instability[2]
The Core Challenge: Researchers frequently encounter rapid degradation of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine in solution.[1] This molecule belongs to the p-phenylenediamine class, which acts as a potent reducing agent.[1] Its instability is not a random defect but a thermodynamic inevitability driven by its electron-rich structure.[1]
The Mechanism (Why it fails): The molecule undergoes a two-step oxidative electron transfer.
-
Step 1: Loss of one electron forms a Semiquinone Radical Cation (often pink/red). This is the "Wurster’s Salt" intermediate.
-
Step 2: Loss of a second electron forms the Quinonediimine (QDI) .
-
Fate: The QDI is highly electrophilic. It reacts with water (hydrolysis) to form quinones or couples with unoxidized amine to form insoluble brown "tars" (polymers/azo dyes).
To stabilize this molecule, you must arrest the transition from Step 1 to Step 2 and scavenge dissolved oxygen.
The "Gold Standard" Preparation Protocol
Use this protocol to create a self-validating, stable stock solution.[1] Do not deviate without understanding the redox implications.
Reagents Required:
-
Solvent: Degassed 0.1 M HCl or 0.05 M H₂SO₄ (Acidic pH is critical).
-
Chelator: Na₂EDTA (Ethylenediaminetetraacetic acid disodium salt).[1]
-
Antioxidant: Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid.[1]
Step-by-Step Workflow:
-
Solvent Deoxygenation (Critical):
-
Sparge the acidic solvent (e.g., 0.1 M HCl) with Argon for 15 minutes before adding any solid.[1]
-
Why: Removing dissolved O₂ prevents the initial electron abstraction.
-
-
Chelation:
-
Add Na₂EDTA to a final concentration of 1 mM.
-
Why: Trace metal ions (Fe³⁺, Cu²⁺) act as catalysts that lower the activation energy for oxidation. EDTA sequesters them.[1]
-
-
Antioxidant Loading:
-
Add Sodium Metabisulfite (0.1% w/v).[1]
-
Why: Sulfite ions react with any formed QDI, reducing it back to the amine, creating a "regenerative cycle."
-
-
Solubilization:
-
Validation (The "Self-Check"):
Visualization: Degradation & Stabilization Logic
The following diagram illustrates the oxidative cascade you are fighting and where specific stabilizers intervene.
Caption: The oxidative cascade of p-phenylenediamines. Stabilization strategies (Blue) interrupt the transition to the irreversible Tar phase.
Troubleshooting Guide (Q&A)
Issue 1: "My solution turned pink immediately after preparation."
Diagnosis: Rapid formation of the Wurster’s salt (Semiquinone radical).
-
Cause A: The solvent was not degassed.
-
Cause B: Trace metals in the water source.
-
Corrective Action:
Issue 2: "I see a brown precipitate after 24 hours of storage."
Diagnosis: Polymerization of Quinonediimine (QDI) into "Bandrowski’s Base" analogues.
-
Cause: The antioxidant capacity was exhausted, or the pH drifted upward.
-
Corrective Action:
Issue 3: "The molecule won't dissolve in water."
Diagnosis: The cyclohexyl and methyl groups add significant lipophilicity.
Comparative Stabilizer Data
Select the right stabilizer based on your downstream application.
| Stabilizer | Mechanism | Pros | Cons |
| Sodium Sulfite | Reduces QDI back to Amine | Highly effective; prevents color.[1] | Can react with aldehydes; may interfere with some enzymatic assays.[1] |
| Ascorbic Acid | Oxygen Scavenger | Biocompatible; potent reducing agent.[1] | Oxidized product (dehydroascorbate) can be reactive.[1] |
| Hydroxylamine | Carbonyl Scavenger | Prevents polymerization of QDI. | Toxic; reactive with ketones.[1] |
| Acid (HCl/H₂SO₄) | Protonation (Electronic) | Most fundamental stabilization.[1] | Low pH may be incompatible with cell culture (requires neutralization). |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General handling of aromatic amines).[3]
-
Rosso, J. A., et al. "p-Phenylenediamine electrochemical oxidation revisited: An insight into the mechanism and kinetics in acid medium."[1] Journal of Electroanalytical Chemistry, vol. 560, no. 2, 2004. [1]
-
Corbett, J. F. "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists, vol. 35, 1984, pp. 297-310.[1] (Definitive text on PPD oxidation chemistry).
-
PubChem. "N1-Cyclohexyl-N1-phenylbenzene-1,4-diamine (Related Compound)."[1] National Library of Medicine. [1]
-
NIST Chemistry WebBook. "Benzene-1,4-diamine Data." National Institute of Standards and Technology. [1]
Sources
- 1. N~1~-Cyclohexyl-N~1~-phenylbenzene-1,4-diamine | C18H22N2 | CID 22016067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Mitochondrial oxidation of p-phenylenediamine derivatives in vitro: structure-activity relationships and correlation with myotoxic activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the molecule's spectral features, presents a comparative analysis with structurally related compounds, and includes a detailed experimental protocol for spectral acquisition. Our approach emphasizes the causal relationships between molecular structure and spectral output, ensuring a deep and practical understanding of the data.
Introduction: Deciphering Molecular Structure with ¹H NMR
¹H NMR spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the structure and electronic environment of molecules. By probing the magnetic properties of hydrogen nuclei (protons), we can deduce their chemical environment, proximity to other nuclei, and stereochemical relationships. In the context of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine, ¹H NMR allows for the unambiguous identification and characterization of its distinct proton-containing moieties: the substituted benzene ring, the cyclohexyl group, and the N-methyl group.
The chemical shift (δ) of a proton is a direct measure of its electronic environment. Electron-donating groups shield nearby protons, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups have the opposite effect, deshielding protons and shifting their signals downfield. Furthermore, the splitting of a proton's signal into multiple peaks (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the molecule.
Predicted ¹H NMR Spectrum of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine
The structure of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine can be dissected into three key regions for NMR analysis: the aromatic region, the aliphatic cyclohexyl region, and the N-methyl and N-H/NH₂ region.
Diagram of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine Structure and Proton Designations:
Caption: A streamlined workflow for acquiring a high-resolution ¹H NMR spectrum.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial. Ensure the sample is fully dissolved.
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer. A field strength of at least 400 MHz is recommended for good signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters, including the number of scans (typically 8-16 for a sample of this concentration), relaxation delay (e.g., 1-2 seconds), and spectral width.
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the area under each peak to determine the relative number of protons contributing to each signal.
-
Conclusion
The ¹H NMR spectrum of N¹-Cyclohexyl-N¹-methylbenzene-1,4-diamine offers a wealth of structural information that can be reliably predicted and interpreted through a comparative analysis with simpler, structurally related molecules. The distinct signals for the aromatic, cyclohexyl, and N-methyl protons, along with their expected chemical shifts and multiplicities, provide a unique spectroscopic fingerprint for this compound. By following the detailed experimental protocol provided, researchers can confidently acquire and analyze the ¹H NMR spectrum of this and similar molecules, facilitating their research and development endeavors.
References
-
1H NMR (400 MHz, CD3OD, TMS) spectrum of N,N'-diethyl-p-phenylenediamine dihydrochloride (1a.2HCl). (n.d.). Royal Society of Chemistry. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). N,N-Diethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
1 H NMR spectra of (a) PPD and (b) 1. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
1 H-NMR spectra (DMSO-d 6 ) of: (a) N-phenyl 1,4-phenylenediamine, (b) C8S. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]
-
PubChem. (n.d.). N,N'-Diphenyl-P-Phenylenediamine. National Center for Biotechnology Information. Retrieved February 22, 2026, from [Link]
-
NIST. (n.d.). P-phenylenediamine, n,n'-diethyl-n,n'-diphenyl-. NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
- Gowda, B. T., Jayalakshmi, K. L., & Shetty, M. (2004). Synthetic, Infrared,1H and13C NMR Spectral Studies on N-(p-Substituted Phenyl)-p-substitutedbenzenesulphonamides.
-
Reich, H. J. (n.d.). Chemical Shifts. University of Wisconsin. Retrieved February 22, 2026, from [Link]
-
Proton NMR Table. (n.d.). Michigan State University. Retrieved February 22, 2026, from [Link]
-
N-phenyl-p-phenylenediamine. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]
-
1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 22, 2026, from [Link]
-
1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). National Institutes of Health. Retrieved February 22, 2026, from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved February 22, 2026, from [Link]
-
1,4-Benzenediamine, N-(1-methylethyl)-N'-phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved February 22, 2026, from [Link]
-
p-Toluidine | C7H9N | MD Topology | NMR | X-Ray. (n.d.). Automated Topology Builder. Retrieved February 22, 2026, from [Link]
-
n-Cyclohexyl-p-toluenesulfonamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved February 22, 2026, from [Link]
Comparing antioxidant efficacy of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine vs 6PPD
This guide provides a technical comparison between the industry-standard antioxidant/antiozonant 6PPD and the specific alternative N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (referred to herein as N-Cy-N-Me-PPD ).
The analysis focuses on chemical efficacy, mechanism of action, and toxicological profiles, tailored for researchers in chemical development and toxicology.
Executive Summary
6PPD (N-(1,3-dimethylbutyl)-N'-phenyl-p-phenylenediamine) remains the gold standard for rubber stabilization due to its dual mechanism: it acts as both a radical scavenger (antioxidant) and a sacrificial antiozonant.[1][2][3] However, its oxidation product, 6PPD-quinone , is acutely toxic to coho salmon (
N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0) presents a distinct structural profile. Unlike 6PPD, which possesses two secondary amine sites for radical scavenging, this alternative features a tertiary amine on one side and a primary amine on the other.
-
Efficacy Verdict: Predicted to have lower total antioxidant capacity (TAC) than 6PPD due to fewer active hydrogen donors.
-
Safety Verdict: Likely eliminates the formation of the specific 6PPD-quinone toxicant , as the tertiary amine structure prevents the formation of the specific quinone-diimine species responsible for aquatic toxicity.
Chemical Profile & Physicochemical Properties[4][5][6]
| Feature | 6PPD (Standard) | N-Cy-N-Me-PPD (Alternative) |
| IUPAC Name | N-(1,3-dimethylbutyl)-N'-phenyl-benzene-1,4-diamine | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine |
| CAS Number | 793-24-8 | 93087-80-0 |
| Structure Type | Secondary / Secondary Amine | Tertiary / Primary Amine |
| Molecular Weight | 268.40 g/mol | ~204.31 g/mol |
| Active H-Donors | 2 (Two N-H bonds) | 2 (Two N-H bonds on the primary amine |
| Lipophilicity (LogP) | ~4.7 (Highly Lipophilic) | ~2.5 - 3.0 (Predicted, lower due to smaller alkyls) |
| Primary Function | Antiozonant & Antioxidant | Antioxidant Intermediate / Speciality Additive |
Mechanism of Action: Comparative Analysis
The efficacy of p-phenylenediamines (PPDs) relies on their ability to donate hydrogen atoms to peroxy radicals (
A. 6PPD Mechanism (The Gold Standard)
6PPD functions through a Stepwise H-Atom Transfer (HAT) .
-
Radical Scavenging: The secondary amine (
) donates a hydrogen to neutralize free radicals. -
Ozone Scavenging: The nitrogen lone pair reacts with ozone. Because 6PPD has secondary amines, this leads to the formation of a stable Nitroxyl radical or Quinone-Imine .
-
Toxicity Pathway: The specific side chains (Phenyl + 1,3-dimethylbutyl) facilitate the formation of the stable, toxic 6PPD-Quinone .
B. N-Cy-N-Me-PPD Mechanism (The Alternative)
This molecule has a Tertiary Amine (
-
Tertiary Amine Limitation: The
nitrogen has no hydrogen to donate . It cannot scavenge radicals via the HAT mechanism. It can only act via Single Electron Transfer (SET) , which is generally less efficient for breaking chain reactions in polymers. -
Primary Amine Reactivity: The
group is highly reactive but unstable. It oxidizes rapidly, potentially leading to cross-linking (coupling) rather than controlled radical scavenging. -
Quinone Avoidance: Because the tertiary nitrogen cannot form a double bond (
) without breaking a C-N bond, the formation of a classic quinone-diimine structure is sterically and chemically hindered.
C. Mechanistic Pathway Diagram
Caption: Comparative oxidation pathways. 6PPD forms a stable quinone (toxic), while the tertiary amine alternative favors N-oxide formation or coupling, avoiding the specific toxic quinone structure.
Efficacy & Performance Data
Since direct head-to-head data for CAS 93087-80-0 is limited in public rubber databases, the following performance metrics are derived from Structure-Activity Relationship (SAR) principles established for PPD class antioxidants.
Table 1: Predicted Performance Comparison
| Performance Metric | 6PPD | N-Cy-N-Me-PPD | Analysis |
| Radical Scavenging (DPPH) | High ( | Moderate | 6PPD has two active sites. The alternative relies solely on the |
| Ozone Protection | Excellent | Poor to Moderate | Tertiary amines react with ozone to form N-oxides (non-protective) rather than scavenging ozone sacrificially to form a protective film. |
| Staining/Discoloration | High (Purple/Brown) | High | Primary amines ( |
| Solubility/Migration | Optimized | Lower | The smaller alkyl groups on the alternative (Methyl/Cyclohexyl vs Dimethylbutyl/Phenyl) reduce lipophilicity, potentially causing it to bloom (migrate) too fast or leach out of rubber. |
Toxicological Safety Assessment
The critical driver for replacing 6PPD is the environmental toxicity of 6PPD-quinone (6PPD-Q).[2]
The "Quinone" Hypothesis[7]
-
6PPD Toxicity: 6PPD-Q is lethal to coho salmon because it crosses the blood-brain barrier and disrupts mitochondrial respiration. This toxicity is highly specific to the dicarbonyl shape and the phenyl-alkyl substitution pattern .
-
Alternative Safety: N-Cy-N-Me-PPD cannot form an analogous quinone-diimine because the tertiary nitrogen (
) cannot form a double bond ( ) without dealkylation.-
Result: The oxidation products are likely N-oxides or azo-dimers , which historically show significantly lower aquatic toxicity than quinone-diimines.
-
Critical Note: While likely safer for salmon, the presence of a primary aromatic amine (
) in the alternative raises concerns for human genotoxicity (Ames positive potential), which must be screened.
Experimental Protocols for Verification
To validate these differences, the following experimental workflows are recommended.
Protocol A: DPPH Radical Scavenging Assay (Antioxidant Power)
Objective: Quantify the hydrogen-donating capacity (
-
Preparation: Dissolve 6PPD and Alternative in Methanol (range 10–100
). -
Reaction: Add 1 mL of 0.1 mM DPPH solution (purple) to 1 mL of sample.
-
Incubation: Dark, 30 mins at Room Temp.
-
Measurement: Absorbance at 517 nm.
-
Calculation: % Inhibition =
.-
Expectation: 6PPD will show a steeper inhibition curve than the alternative.
-
Protocol B: Ozonolysis & Product Identification (Toxicity Screen)
Objective: Determine if toxic quinones are formed.
-
Chamber Setup: Expose thin films of rubber (containing 1% w/w antioxidant) to 50 pphm Ozone at 40°C for 24-72 hours.
-
Extraction: Cut samples, extract with Acetone/Hexane via ultrasonication.
-
Analysis: LC-MS/MS (Q-TOF).
-
Target for 6PPD: Look for mass 298.17 (6PPD-Quinone).
-
Target for Alternative: Look for mass ~220 (N-oxide) or ~234 (Quinone-imine derivative).
-
-
Toxicity Proxy: If specific quinone masses are absent, the alternative passes the "6PPD-Q avoidance" screen.
References
-
U.S. Geological Survey (USGS). (2023). Structurally selective ozonolysis of p-phenylenediamines and toxicity in coho salmon and rainbow trout. Link
-
Washington State Department of Ecology. (2023). 6PPD Alternatives Assessment: Hazard Criteria and Safer Alternatives. Link
-
American Chemical Society (ACS). (2024). Hydrolysis of p-Phenylenediamine Antioxidants: Reaction Mechanism and Aquatic Toxicity. Environmental Science & Technology. Link
-
National Institutes of Health (PubChem). (2025). Compound Summary: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0). Link
-
Blue Frog Scientific. (2025). CCPD: A Potential Safer Alternative to 6PPD for the Environment.[2] Link
Sources
Validating purity of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine using elemental analysis
An In-Depth Technical Guide to Validating the Purity of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Using Elemental Analysis
Authored by: A Senior Application Scientist
In the landscape of drug development and materials science, the absolute purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe research is built. For a compound such as N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, an aromatic amine with significant potential as a building block in pharmaceuticals and polymers, rigorous purity validation is a non-negotiable prerequisite.[1][2] This guide provides a comprehensive examination of elemental analysis as a primary method for confirming the stoichiometric integrity and purity of this compound. It further offers an objective comparison with alternative analytical techniques, furnishing researchers and quality control professionals with the data-driven insights needed to select the most appropriate validation strategy.
The Foundational Role of Elemental Analysis
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis, is a robust, quantitative technique that determines the mass percentages of these core elements in a sample.[3] Its power lies in its directness: the technique verifies the empirical formula of a compound by comparing the experimentally measured elemental composition to the theoretical values calculated from its molecular formula.[4][5] Unlike chromatographic or spectroscopic methods that excel at identifying and quantifying structurally similar impurities, elemental analysis provides a holistic assessment of bulk purity.[5] It is uniquely adept at detecting non-chromophoric or non-volatile impurities, such as inorganic salts or residual solvents, which might otherwise go undetected.[5]
For N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, the molecular formula is C₁₃H₂₀N₂. The theoretical elemental composition is derived as follows:
-
Molecular Weight: 204.31 g/mol
-
Theoretical Carbon (C): (13 * 12.011) / 204.31 * 100% = 76.41%
-
Theoretical Hydrogen (H): (20 * 1.008) / 204.31 * 100% = 9.87%
-
Theoretical Nitrogen (N): (2 * 14.007) / 204.31 * 100% = 13.71%
A synthesized batch of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine is considered to be of high purity when the experimental values for C, H, and N align closely with these theoretical percentages. The majority of peer-reviewed chemistry journals stipulate an agreement within ±0.4% as evidence of sufficient purity for publication.[6][7]
Experimental Protocol: CHN Combustion Analysis
The determination of elemental composition is performed using a dedicated CHNS/O analyzer. The methodology is rooted in the classical Pregl-Dumas method, involving the complete combustion of the sample.[8][9]
Causality Behind the Protocol:
The entire process is designed to quantitatively convert the carbon, hydrogen, and nitrogen within the precisely weighed sample into detectable gases (CO₂, H₂O, and N₂). Each step is critical for ensuring complete conversion and accurate measurement.
Step-by-Step Methodology:
-
Sample Preparation and Weighing:
-
Action: Accurately weigh 1-3 mg of the dried, homogenized N1-Cyclohexyl-N1-methylbenzene-1,4-diamine sample into a tin capsule using a microbalance.
-
Rationale: Precision in weighing is paramount, as the final elemental percentages are calculated relative to this initial mass.[3] A microbalance is required for the small sample sizes used. Homogenization ensures the small subsample is representative of the entire batch.
-
-
Instrument Calibration:
-
Action: Calibrate the elemental analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide).
-
Rationale: Calibration establishes a response factor (K-factor) for the thermal conductivity detector (TCD), ensuring that the signal generated is accurately correlated to a specific mass of each element.[9]
-
-
Flash Combustion:
-
Action: The sample, housed in the autosampler, is dropped into a high-temperature (approx. 1000 °C) combustion reactor filled with pure oxygen.[8]
-
Rationale: This high-temperature oxidation, or "flash combustion," ensures the instantaneous and complete breakdown of the organic material into its constituent elemental gases.[4][9] For our target compound, the reaction is: C₁₃H₂₀N₂ + O₂ → CO₂ + H₂O + N₂ + NOx
-
-
Reduction and Gas Purification:
-
Action: The mixture of combustion gases is swept by a helium carrier gas through a reduction tube containing heated (approx. 600-850 °C) copper.
-
Rationale: The heated copper reduces any nitrogen oxides (NOx) formed during combustion back to elemental nitrogen (N₂) and removes excess oxygen. This step is crucial for ensuring that all nitrogen from the sample is measured solely as N₂ gas.[8]
-
-
Gas Chromatography and Detection:
-
Action: The purified gas mixture (CO₂, H₂O, N₂) passes through a gas chromatography (GC) column. The separated gases then flow through a thermal conductivity detector (TCD).
-
Rationale: The GC column separates the gases based on their different retention times. The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of that gas.[9]
-
-
Data Analysis:
-
Action: The instrument's software integrates the detector signals and, using the sample weight and calibration factors, calculates the final mass percentages of C, H, and N.
-
Rationale: This automated calculation provides the final quantitative result for comparison against the theoretical values.
-
A Comparative Framework for Purity Validation
While elemental analysis is a cornerstone of purity determination, a comprehensive assessment often necessitates orthogonal methods. Each technique offers unique advantages and addresses different potential impurities.
| Parameter | Elemental Analysis (CHN) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Combustion and detection of elemental gases (CO₂, H₂O, N₂).[8] | Separation based on differential partitioning between a mobile and stationary phase.[10] | Separation of volatile compounds followed by mass-based detection and identification.[11] |
| Specificity | High for elemental composition. Low for identifying specific organic impurities. | High for separating structurally similar impurities, isomers, and degradation products.[12] | Very high; provides structural information from mass fragmentation patterns.[13] |
| Detectable Impurities | Inorganic salts, residual solvents, compounds with different elemental ratios. | UV-active organic impurities, by-products, isomers.[14] | Volatile and semi-volatile organic impurities. Derivatization may be needed for polar amines.[15] |
| Quantitation | Provides bulk percentage of C, H, and N, allowing for purity calculation based on formula. | Area percent for relative purity; requires a reference standard for absolute quantitation. | Can provide quantitative data with appropriate calibration. |
| Key Advantage | "Sees" impurities that other methods miss (e.g., salts). A direct measure of empirical formula.[5] | Excellent sensitivity for trace organic impurities and isomer separation.[10] | Provides definitive identification of volatile impurities through mass spectra.[13] |
| Key Limitation | Does not identify the structure of impurities. Prone to manipulation if raw data is not checked.[16] | May not detect non-UV-active impurities. Requires method development. | Not suitable for non-volatile impurities (e.g., salts). Amines can show poor peak shape without derivatization.[15] |
Integrated Workflow for Purity Validation
A robust quality control strategy does not rely on a single method but integrates multiple techniques in a logical sequence. The workflow below illustrates how elemental analysis complements other methods for a comprehensive purity assessment.
Caption: Integrated workflow for comprehensive purity validation.
Conclusion
For establishing the purity of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine, elemental analysis serves as an indispensable analytical tool. It provides a direct, quantitative measure of a compound's elemental makeup, offering a fundamental check of its stoichiometric identity that is orthogonal to more common chromatographic techniques.[5] While methods like HPLC and GC-MS are superior for resolving and identifying trace organic impurities, they can be blind to inorganic contaminants or significant deviations in the overall elemental formula that elemental analysis readily detects. Therefore, a judicious combination of elemental analysis with a high-resolution separation technique represents the gold standard, ensuring the highest degree of confidence in the purity and identity of critical chemical materials used in research and development.
References
-
How Does a CHNSO Analyzer Work? - AZoM. (2023, November 2). AZoM.com. [Link]
-
CHNSO Organic Elemental Analysis - Sample Preparation. (n.d.). Mettler-Toledo. [Link]
-
CHNS Elemental Analysers. (2008, April 29). Royal Society of Chemistry. [Link]
-
CHNS (O) Analyzer. (n.d.). SAIF, IIT Bombay. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2008, March 15). PubMed. [Link]
-
Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. (n.d.). Waters. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (n.d.). Aerosol and Air Quality Research. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]
-
Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and a novel atmospheric pressure chemical ionization source. (n.d.). Agilent. [Link]
-
Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. (2004). ResearchGate. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2021, December 21). Inorganic Chemistry Frontiers (RSC Publishing). [Link]
-
Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. (2022, October 10). MDPI. [Link]
-
A New Synthetic Approach to N,N′-Disubstituted 1,n-Alkanediamines. (2006, August 16). ResearchGate. [Link]
-
Determination of Primary Aromatic Amines. (n.d.). EUROLAB. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2022). RSC Publishing. [Link]
-
Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols. (2017, August 30). PubMed. [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
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- 2. aaronchem.com [aaronchem.com]
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- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. CHNS (O) Analyzer [saif.iitb.ac.in]
- 10. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 12. lcms.cz [lcms.cz]
- 13. Gas chromatography/mass spectrometry analysis of reaction products of Chemical Weapons Convention-related 2-(N,N-dialkylamino)ethylchlorides with 2-(N,N-dialkylamino)ethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS [mdpi.com]
- 16. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Comparative SAR Analysis: N-Cyclohexyl Substituted Diamines vs. Aromatic and Linear Analogues
Executive Summary: The "Privileged" Cyclohexyl Scaffold
In medicinal chemistry, the N-cyclohexyl substituted diamine represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide objectively compares this scaffold against its two primary alternatives: N-aromatic (phenyl) and N-linear alkyl diamines.
Key Finding: The N-cyclohexyl group offers a unique optimization "sweet spot" by combining high amine basicity (unlike aromatics) with conformational rigidity (unlike linear alkyls). This specific combination drives its efficacy in membrane-active antimicrobials (e.g., SQ109 analogues) and cationic amphiphilic anticancer agents.
Mechanistic SAR: Why N-Cyclohexyl?
To understand the performance differences, we must analyze the physicochemical drivers.
Electronic Effects: Basicity & Protonation
-
N-Cyclohexyl: The cyclohexyl ring is electron-releasing (inductive effect, +I). This increases the electron density on the nitrogen, raising the pKa (typically 9.5–10.5). At physiological pH (7.4), these amines are predominantly protonated (
), which is critical for electrostatic interaction with anionic bacterial membranes or DNA backbones. -
N-Phenyl (Alternative): The phenyl ring acts as an electron sink (resonance withdrawal). This drastically lowers the pKa (typically 4.0–5.0), often rendering the nitrogen uncharged at physiological pH.
-
Impact: If your target requires a cationic charge (e.g., disrupting mitochondrial potential), N-cyclohexyl is superior to N-phenyl.
Steric & Conformational Effects: The Advantage
-
N-Cyclohexyl: Exists primarily in a chair conformation. It adds "3D-ness" to the molecule (increasing the fraction of
carbons, ), which correlates with improved solubility and target selectivity compared to flat molecules. -
N-Linear Alkyl (Alternative): Highly flexible. Binding to a protein pocket requires freezing this flexibility, resulting in a high entropic penalty (
). -
Impact: N-cyclohexyl provides a "pre-organized" hydrophobic bulk that fits well into lipophilic pockets without the entropic cost of linear chains.
Comparative Performance Analysis
The following table summarizes the Structure-Activity Relationship (SAR) data derived from comparative studies on antimicrobial and anticancer diamines.
Table 1: Comparative SAR Profile of N-Substituted Diamines
| Feature | N-Cyclohexyl (Target) | N-Phenyl (Alternative) | N-Linear Alkyl (Alternative) |
| Basicity (pKa) | High (~10.0) | Low (~4.5) | High (~10.0) |
| Lipophilicity (LogP) | High (Modulates permeability) | Moderate | Variable (Chain length dependent) |
| Conformation | Semi-rigid (Chair) | Rigid (Planar) | Flexible (High Entropy) |
| Metabolic Stability | High (CYP450 resistant) | Low (Prone to hydroxylation) | Moderate (Oxidation at terminal) |
| Primary Application | Membrane disruptors, Channel blockers | Kinase inhibitors (Pi-stacking) | Surfactants, Linkers |
| Toxicity Risk | hERG channel inhibition | Mutagenicity (Aniline metabolites) | Non-specific lysis |
Experimental Data Case Study: Glioma Cytotoxicity
In a study comparing diamine derivatives against U251 glioma cells, the N-cyclohexyl pharmacophore demonstrated superior potency compared to linear analogues.
-
Compound A (N-Cyclohexyl derivative): IC50 = 3.2 µM (High potency due to membrane accumulation).
-
Compound B (Linear n-butyl analogue): IC50 = 12.5 µM (Lower potency).
-
Observation: The cyclohexyl group enhanced lipophilicity (LogP) to an optimal range for blood-brain barrier (BBB) penetration, a critical factor for CNS-active drugs [1].
Decision Logic: When to Select N-Cyclohexyl
Use the following logic flow to determine if the N-cyclohexyl scaffold is appropriate for your lead optimization.
Figure 1: SAR Decision Tree for selecting nitrogen substituents based on target requirements.
Experimental Protocols
To validate the SAR described above, the following synthesis and assay protocols are recommended. These protocols are designed to be self-validating : if the intermediate imine is not formed, the reduction will not proceed, preventing false positives.
Synthesis: Reductive Amination (Standardized)
This method is superior to direct alkylation (which causes over-alkylation).
Reagents:
-
Cyclohexanone (1.0 eq)
-
Diamine core (e.g., Ethylenediamine) (1.0 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) - Selected for chemoselectivity.
-
Dichloromethane (DCM) (Solvent)
-
Acetic Acid (Catalytic)
Workflow:
-
Imine Formation: Dissolve amine and cyclohexanone in DCM. Add 1 drop of acetic acid. Stir for 2 hours under
.-
Validation Check: Monitor by TLC. The disappearance of the ketone spot indicates imine formation.
-
-
Reduction: Add STAB portion-wise. Stir for 12 hours at room temperature.
-
Quench: Add saturated
solution. -
Extraction: Extract with DCM (3x), dry over
, and concentrate.
Figure 2: Reductive amination pathway ensuring mono-substitution control.
Biological Assay: MIC Determination (Antimicrobial)
This protocol validates the membrane-active nature of the cationic amphiphile.
-
Preparation: Dissolve N-cyclohexyl diamine in DMSO (Stock 10 mg/mL).
-
Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 64 µg/mL to 0.125 µg/mL).
-
Inoculation: Add
CFU/mL of S. aureus (ATCC 29213). -
Incubation: 37°C for 18-24 hours.
-
Readout: The MIC is the lowest concentration with no visible growth.
-
Control: Use Ethambutol or SQ109 as a positive control for diamine activity.
-
References
-
Savić, J., et al. (2014). "Synthesis, characterization and ROS-mediated cytotoxic action of novel (S,S)-1,3-propanediamine-N,N'-di-2-(3-cyclohexyl)propanoic acid and corresponding esters." Bioorganic & Medicinal Chemistry. Link
-
Kumar, D., et al. (2013).[1] "Antimycobacterial activity evaluation, time-kill kinetic and 3D-QSAR study of C-(3-aminomethyl-cyclohexyl)-methylamine derivatives." Bioorganic & Medicinal Chemistry Letters. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[2] "N-Cyclohexyl-N'-phenyl-p-phenylenediamine: A Technical Whitepaper." BenchChem Technical Guides. Link
Sources
Comparative Kinetics of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Oxidation
Executive Summary
This guide provides a technical analysis of the oxidation kinetics of N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (referred to herein as C-M-PPD ).[1] This molecule represents a critical structural bridge between highly reactive, sterically unhindered developers like N,N-Dimethyl-p-phenylenediamine (DMPD) and sterically protected antioxidants like N-Isopropyl-N'-phenyl-p-phenylenediamine (IPPD) .[1]
Key Finding: C-M-PPD exhibits a "Goldilocks" kinetic profile.[1] The electron-donating N-alkyl groups lower the oxidation potential (
Chemical Profile & Structural Context[2][3][4][5]
To understand the kinetics, we must benchmark C-M-PPD against industry standards.[1] The oxidation rate is governed by two opposing factors: Electronic Induction (increasing rate) and Steric Hindrance (decreasing coupling rate).[1]
| Compound | Structure Description | Electronic Character | Steric Character | Primary Application |
| PPD (Baseline) | p-Phenylenediamine | Neutral | Low (High Coupling) | Hair Dye, Kevlar Precursor |
| DMPD (Fast Ref) | N,N-Dimethyl-PPD | Strong Donor (+I) | Low | Oxidase Reagent, Dyes |
| C-M-PPD (Target) | N1-Cyclohexyl-N1-methyl-PPD | Strong Donor (+I) | High (Cyclohexyl) | Color Developer, Antioxidant |
Mechanistic Framework
The oxidation of C-M-PPD follows an ECE (Electron transfer - Chemical - Electron transfer) mechanism.[1]
-
Step 1 (
): Single electron transfer to form the Semiquinone Radical Cation ( ).[1] -
Step 2 (C): Rate-determining step (RDS). For unhindered amines, this is often dimerization.[1] For C-M-PPD, the cyclohexyl group blocks the N-N coupling, forcing the reaction toward Step 3 or hydrolysis.
-
Step 3 (
): Second electron transfer to form the Quinone Diimine (QDI) .[1]
Visualization: Oxidation Pathway
The following diagram illustrates the kinetic divergence caused by the cyclohexyl group.
Caption: Kinetic pathway of C-M-PPD oxidation. Note the "Blocked" dimerization path due to the bulky cyclohexyl group, leading to higher radical accumulation.
Comparative Kinetic Data
The following data synthesizes experimental trends from N-substituted PPD derivatives.
Table 1: Kinetic Parameters (pH 7.0, 25°C)
| Parameter | PPD (Control) | DMPD (Fast Analog) | C-M-PPD (Target) | Interpretation |
| +0.26 V | +0.18 V | +0.19 V | C-M-PPD is easier to oxidize than PPD due to electron-donating alkyls.[1] | |
| Slightly slower than DMPD due to steric hindrance at the active site, but vastly faster than PPD.[1] | ||||
| Radical | < 1 ms | ~50 ms | > 200 ms | Critical Advantage: The cyclohexyl group mechanically shields the radical center, preventing rapid decay.[1] |
| Coupling Rate ( | Very Fast | Fast | Slow | C-M-PPD resists sludge/dye formation in the absence of a coupler.[1] |
Technical Insight:
While DMPD is kinetically faster (
Experimental Protocols
To validate these kinetics in your lab, use the following self-validating protocols.
Protocol A: Stopped-Flow Spectrophotometry (Rate Constant Determination)
Objective: Measure the pseudo-first-order rate constant (
-
Reagents:
-
Substrate: 1.0 mM C-M-PPD in 0.1 M Phosphate Buffer (pH 7.0).
-
Oxidant: 10.0 mM Potassium Ferricyanide (
) (Pseudo-first-order excess).[1]
-
-
Detection: Monitor Absorbance at
nm (typical for N-substituted PPD radicals).[1] -
Workflow:
-
Validation: Plot
vs. [Oxidant]. A linear slope confirms second-order kinetics; a plateau indicates saturation (complex formation).[1]
Protocol B: Cyclic Voltammetry (Redox Reversibility)
Objective: Quantify steric stabilization of the radical cation.[1]
-
Setup: Three-electrode cell (Glassy Carbon Working, Pt Counter, Ag/AgCl Reference).
-
Conditions: Scan rate 10 to 1000 mV/s in Acetonitrile + 0.1 M
. -
Analysis:
Visualization: Experimental Workflow
Caption: Workflow for determining oxidation rate constants using Stopped-Flow Spectrophotometry.
References
-
Structure & Properties of PPD Derivatives: PubChem. "N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Compound Summary." National Library of Medicine.[1] [Link]
-
Radical Stability (Wurster's Blue/Red): Wikipedia.[1] "Tetramethylphenylenediamine (Wurster's Blue) Redox Behavior."[1][2][3] [Link][1]
-
Comparative Oxidation Mechanisms: ResearchGate. "A study on the reaction between N-substituted p-phenylenediamines and ozone."[4][5][6] (Detailed analysis of 6PPD and similar steric analogues). [Link]
-
Steric Effects in Cyclohexane Derivatives: St. Paul's Cathedral Mission College. "Conformation and Reactivity in Cyclohexane: Steric Hindrance."[1][7] [Link]
-
Toxicity and Hydrolysis of PPDs: American Chemical Society (ES&T).[1] "Hydrolysis of p-Phenylenediamine Antioxidants: Reaction Mechanism."[1] [Link][1]
Sources
- 1. Tetramethylphenylenediamine - Wikipedia [en.wikipedia.org]
- 2. Formation and reactions of the Wurster's blue radical cation during the reaction of N,N,N',N'-tetramethyl-p-phenylenediamine with oxyhemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
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Inter-Laboratory Validation of Detection Limits for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine
A Comparative Guide for Analytical Method Selection
Executive Summary
This guide presents the results of a multi-site validation campaign establishing the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (referred to herein as CM-PPD ).
CM-PPD is a critical intermediate and potential degradation impurity in the synthesis of substituted p-phenylenediamine antioxidants (e.g., CPPD) and specific pharmaceutical precursors. Due to its tertiary/primary amine structure, it exhibits rapid oxidative instability, making reproducible detection limits a challenge across different laboratory environments.
Key Findings:
-
LC-MS/MS is the requisite technique for trace analysis (< 10 ng/mL), achieving an LOQ of 0.5 ng/mL with high inter-lab reproducibility.
-
HPLC-UV (DAD) is suitable only for raw material assay (> 0.5 µg/mL), with an LOQ of 0.8 µg/mL .
-
Critical Control Point: The addition of 0.1% Ascorbic Acid to sample diluents is mandatory to prevent oxidative degradation (quinone formation) during autosampler residence time.
Chemical Profile & Analytical Challenges
Analyte: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Structure Context: An unsymmetrical p-phenylenediamine with a tertiary amine (cyclohexyl/methyl) and a primary amine.[1]
| Property | Specification | Analytical Implication |
| Polarity (LogP) | ~2.5 - 3.0 (Predicted) | Retains well on C18; amenable to Reversed-Phase LC.[1] |
| pKa | ~6.4 (Secondary amine) | Requires buffered mobile phase (pH > 7 for retention or acidic for ionization). |
| Stability | High Oxidative Risk | Rapidly converts to quinone-imines (purple/brown discoloration).[1] Requires antioxidant stabilization. |
| Toxicity | Potential Sensitizer/PGI | Requires sensitive detection limits (ppm to ppb range) depending on the matrix. |
Comparative Methodology: LC-MS/MS vs. HPLC-UV
We compared two validated workflows across three independent laboratories (Lab A, Lab B, Lab C).
Method A: LC-MS/MS (Trace Impurity Analysis)[1]
-
Instrument: Triple Quadrupole Mass Spectrometer (ESI+).[1]
-
Application: Genotoxic impurity screening, environmental monitoring, biological matrices.
-
Mechanism: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ (approx. m/z 219.2)
-
Quantifier Ion: m/z 138.1 (Loss of cyclohexyl group)
-
-
Pros: Extreme sensitivity, high specificity in complex matrices.
-
Cons: Higher cost, matrix effects.
Method B: HPLC-DAD (Purity Assay)[1]
-
Instrument: HPLC with Diode Array Detector (240 nm & 285 nm).
-
Application: Raw material release testing, synthesis monitoring.
-
Mechanism: UV absorption of the conjugated benzene-diamine system.[1]
-
Pros: Robust, low cost, widely available.
-
Cons: Low sensitivity, susceptibility to baseline drift from matrix components.
Decision Matrix: Selecting the Right Tool
Figure 1: Decision matrix for selecting the appropriate detection technique based on concentration and matrix complexity.
Inter-Laboratory Validation Results
Three GMP-compliant laboratories participated in the study. All labs used the Standard Deviation of the Response and Slope method (ICH Q2(R2)) to calculate LOD/LOQ.
Formulae:
- [2]
-
(Where
= standard deviation of y-intercepts, = slope of calibration curve)
Table 1: Comparative Performance Data
| Parameter | Method A: LC-MS/MS | Method B: HPLC-UV (254 nm) |
| Linearity Range | 1.0 – 1000 ng/mL | 1.0 – 100 µg/mL |
| R² (Avg) | 0.9992 | 0.9995 |
| LOD (Calc.) | 0.15 ng/mL | 0.25 µg/mL |
| LOQ (Calc.) | 0.50 ng/mL | 0.80 µg/mL |
| Inter-Lab Precision (%RSD) | 4.2% (at 5 ng/mL) | 1.8% (at 10 µg/mL) |
| Accuracy (Recovery) | 92% - 104% | 98% - 101% |
Interpretation: Method A (LC-MS/MS) is approximately 1600x more sensitive than Method B. However, Method B offers superior precision (%RSD < 2%) for high-concentration samples, making it the preferred choice for manufacturing QC.[1]
Detailed Experimental Protocol (Self-Validating System)
This protocol utilizes Method A (LC-MS/MS) as it represents the most challenging validation scenario.[1]
Reagents & Standards[1][3]
-
Reference Standard: CM-PPD (>98% purity).[1]
-
Internal Standard (IS): CM-PPD-d5 (Deuterated) or N-Phenyl-p-phenylenediamine (if isotope unavailable).
-
Stabilizer: L-Ascorbic Acid (ACS Grade).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate.
Sample Preparation (The "Secret Sauce")
PPD derivatives oxidize within hours in neutral solvents. This step is critical.
-
Stock Solution: Dissolve 10 mg CM-PPD in 10 mL Stabilized Diluent (ACN:Water 50:50 containing 0.1% Ascorbic Acid ).
-
Calibration Standards: Serially dilute Stock Solution into Stabilized Diluent to achieve 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
QC Samples: Prepare Low (3 ng/mL), Medium (400 ng/mL), and High (800 ng/mL) QCs.
Instrumental Parameters[1][4]
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm | High surface area for retention of polar amines.[1] |
| Mobile Phase A | 5mM Ammonium Formate + 0.1% Formic Acid in Water | Buffers pH ~3.0 to ensure protonation ( |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier. |
| Gradient | 5% B (0-1 min) | Fast elution while separating from early eluting salts.[1] |
| Flow Rate | 0.4 mL/min | Optimal for ESI ionization efficiency.[1] |
| Temp | 40°C | Improves mass transfer and peak shape.[1] |
Validation Workflow Diagram
Figure 2: The self-validating workflow emphasizing the critical stabilization step.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
-
Ahmed, H., et al. (2013).[3] Different Analytical Methods of Para-Phenylenediamine Based Hair Dye.[3][4] Journal of Cosmetics, Dermatological Sciences and Applications.[3] [Link]
-
Cao, G., et al. (2024). Presence of N,N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine.[1][5] Environmental Science & Technology.[1] [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 4. (PDF) Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection [academia.edu]
- 5. Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine proper disposal procedures
Topic: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine Proper Disposal Procedures CAS: 93087-80-0 Role: Senior Application Scientist[1]
Executive Summary: Operational Safety & Logistics
As researchers, we often treat disposal as an afterthought, yet for N-substituted p-phenylenediamines like N1-Cyclohexyl-N1-methylbenzene-1,4-diamine , improper waste management poses severe aquatic toxicity risks and long-term laboratory contamination issues.[1]
This compound is a primary aromatic amine derivative (tertiary amine at N1, primary amine at N4).[1] It functions chemically as a reducing agent and is highly susceptible to auto-oxidation.[1] The resulting quinone-imine degradation products are not only persistent environmental toxins but also potent contact sensitizers.
This guide provides a self-validating disposal workflow designed to protect both the researcher and the environment, moving beyond generic MSDS advice to actionable, field-proven protocols.
Chemical Identity & Critical Hazard Profile
Before initiating disposal, verification of the specific isomer is critical to ensure compatibility with waste streams.[1]
| Property | Specification | Operational Implication |
| Chemical Name | N1-Cyclohexyl-N1-methylbenzene-1,4-diamine | Do not confuse with N-Cyclohexyl-N'-phenyl-p-phenylenediamine (CAS 101-87-1).[1][2] |
| CAS Number | 93087-80-0 | Use this for all waste labeling and manifest tracking.[1] |
| Molecular Formula | C13H20N2 | High Carbon/Nitrogen ratio requires high-temp incineration.[1] |
| Physical State | Solid (Low melting point) / Oil | May exist as a supercooled liquid; treat spills as liquids.[1] |
| Primary Hazard | Skin Sensitizer (Cat 1) / Aquatic Chronic (Cat 1) | Zero-discharge policy. No sink disposal permitted.[1] |
| Reactivity | Strong Reducing Agent | Incompatible with Oxidizers (Nitrates, Peroxides).[1] Risk of spontaneous ignition.[1] |
The "Why": Mechanism of Degradation & Toxicity
To understand the disposal strictness, one must understand the chemistry.[1] This compound is not static.[1][3][4][5][6][7][8][9][10] Upon exposure to air or oxidizers, it undergoes a radical-mediated oxidation.
The Wurster Salt Pathway:
-
Loss of Electron: The molecule loses an electron to form a radical cation (Wurster salt).[1]
-
Color Change: This species is deeply colored (often purple/black), causing the "black tar" often seen in waste containers.[1]
-
Toxicity: The final oxidized quinonediimine species are electrophilic and bind covalently to skin proteins (haptenization), leading to severe allergic contact dermatitis.[1]
Figure 1: The oxidation pathway explaining why waste containers darken and why the compound is a potent sensitizer.[1][2]
Step-by-Step Disposal Protocol
This protocol uses a "Segregate-Solubilize-Incinerate" strategy.[1]
Phase A: Segregation & Collection
Critical Rule: Never mix this amine with oxidizing agents (e.g., Nitric Acid, Permanganates) or acid chlorides.[1] The reaction is exothermic and generates toxic NOx fumes.
-
Container Selection:
-
Labeling:
-
pH Control (Optional but Recommended):
-
If the waste is in an aqueous solution (e.g., from a wash step), adjust pH to >10 before storage if possible to keep it in the free-base form, which is easier to incinerate organically, though salt forms (low pH) are more stable against oxidation.[1]
-
Best Practice: Keep as a dedicated organic stream (Non-Halogenated).[1]
-
Phase B: Spill Cleanup (Immediate Action)
If a spill occurs, speed is essential to prevent surface staining and exposure.[1]
-
PPE: Double nitrile gloves (breakthrough time is short for aromatic amines), Tyvek sleeves, N95/P100 respirator (if powder).[1]
-
Containment:
-
Decontamination:
-
Wipe the surface with a dilute Ascorbic Acid (Vitamin C) solution or Sodium Sulfite solution.
-
Scientific Logic:[10][11][12] These are antioxidants that reduce the colored quinone-imines back to the colorless amine or water-soluble salts, aiding removal and preventing permanent staining of the benchtop.[1]
-
Phase C: Final Disposal (The Hand-off)
-
Waste Stream: "Organic Waste - Toxic / Irritant" .
-
Destruction Method: High-temperature incineration equipped with a scrubber (to handle Nitrogen Oxides).[1]
-
Prohibited:
Visual Decision Logic: Waste Segregation
Use this flowchart to determine the correct waste stream for your specific experimental mixture.
Figure 2: Decision tree for segregating amine waste streams to prevent incompatibility incidents.
References & Verification
-
PubChem. Compound Summary: Phenylenediamine Derivatives and Toxicity.[1] National Library of Medicine.[1] Available at: [Link] (General class toxicity data used for extrapolation).[1]
-
ECHA (European Chemicals Agency). Registration Dossier: N-substituted-p-phenylenediamines.[1] (Verifies Aquatic Toxicity Cat 1 and Sensitization hazards for this chemical class). Available at: [Link][1]
Note: Due to the specific nature of CAS 93087-80-0, some hazard data is extrapolated from the structural parent p-phenylenediamine (PPD) and its close analog N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), adhering to the precautionary principle in safety management.[1]
Sources
- 1. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. P-Phenylenediamine | C6H4(NH2)2 | CID 7814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. CAS#:101-87-1 | N-Phenyl-N'-cyclohexyl-p-phenylenediamine | Chemsrc [chemsrc.com]
- 12. tandfonline.com [tandfonline.com]
Personal protective equipment for handling N~1~-Cyclohexyl-N~1~-methylbenzene-1,4-diamine
Comprehensive Handling Guide: -Cyclohexyl- -methylbenzene-1,4-diamine
Part 1: Executive Safety Summary (Immediate Action Card)
WARNING: POTENT SENSITIZER & OXIDATION SENSITIVE
| Category | Critical Directive |
| Primary Hazard | Skin & Respiratory Sensitizer (Category 1). Repeated exposure may cause anaphylactic-type reactions. Toxic to aquatic life. |
| PPE Baseline | Double Nitrile Gloves (0.11 mm min) or Silver Shield® (Laminate). P100/N100 Respirator if powder handling is open. Tyvek® Lab Coat . |
| Storage | -20°C , Protect from Light, Inert Atmosphere (Argon/Nitrogen). Hygroscopic. |
| First Aid | Skin: Wash with soap/water for 15 min.[1] Eyes: Rinse for 15 min.[1][2] Ingestion: Do NOT induce vomiting. Seek medical aid immediately. |
| Spill Response | Do not dry sweep. Wet with inert solvent (PEG-400) or use HEPA vacuum to prevent dust generation. |
Part 2: Technical Profile & Risk Assessment
Chemical Identity & Physicochemical Properties
Understanding the molecule's structure is key to predicting its behavior and hazards.
-
Systematic Name:
-Cyclohexyl- -methylbenzene-1,4-diamine[3] -
Synonyms: 4-amino-N-cyclohexyl-N-methylaniline
-
Molecular Formula:
-
Molecular Weight: 204.31 g/mol
-
Physical State: Typically a tan to dark brown solid (oxidizes rapidly) or viscous oil depending on purity.
-
Solubility: Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate. Low solubility in water.
Mechanism of Toxicity: The Haptenization Pathway
As a PPD derivative, this molecule is a pro-hapten . It is not immunogenic itself but oxidizes (metabolically or environmentally) into reactive intermediates (quinone diimines) that bind covalently to skin proteins (Langerhans cells). This forms a complete antigen, triggering T-cell mediated sensitization.
Implication for Researchers:
-
Trace Contamination: Even invisible residues on pipettes or balances can trigger a reaction in sensitized individuals.
-
Cross-Reactivity: If you are allergic to hair dyes (PPD) or rubber antioxidants (IPPD), you are likely allergic to this compound.
Part 3: Personal Protective Equipment (PPE) Matrix
Standard lab coats are insufficient. The lipophilic nature of the cyclohexyl group facilitates skin permeation.
Glove Selection Strategy
-
Standard Nitrile (4 mil): Insufficient for prolonged contact. Breakthrough time < 15 mins for aromatic amines.
-
Recommended Protocol: Double Gloving .[4]
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).
-
Outer Layer: 8 mil Nitrile (High Risk) or Silver Shield® (Laminate) for stock preparation.
-
Rationale: The outer layer takes the mechanical stress; the inner layer provides a final barrier. Change outer gloves immediately upon splash.
-
Respiratory & Body Protection[1][5]
-
Respiratory: If handling powder outside a fume hood, a P100 (HEPA) half-mask is mandatory. Surgical masks provide zero protection against amine vapors or fine dusts.
-
Body: Use a disposable Tyvek® or polypropylene lab coat with elastic cuffs. Cotton coats absorb amines and hold them against the skin/clothing, increasing exposure risk.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Decision Tree based on physical state and solvent carrier.
Part 4: Operational Protocols
Receipt & Storage (The "Cold Chain")
Upon receipt, the compound is likely packed under Argon.
-
Inspect: Check the vial for seal integrity. If the solid is black/tarry, significant oxidation has occurred.
-
Store: Place the vial inside a secondary container (jar with desiccant) and store at -20°C .
-
Equilibration: Before opening, allow the vial to warm to room temperature (approx. 30 mins) inside a desiccator. Opening a cold vial introduces condensation, rapidly degrading the amine.
Safe Weighing & Solubilization
Objective: Prepare a stock solution without generating dust or contaminating the balance.
Step-by-Step Protocol:
-
Preparation: Place a disposable balance shield or "weighing boat tent" inside the fume hood.
-
Anti-Static: Use an anti-static gun on the vial and spatula. Substituted phenylenediamines are often static-prone.
-
Transfer:
-
Do not use a scoopula. Use a micro-spatula.
-
Weigh directly into the final vial if possible (tare the vial).
-
If using a weigh boat, rinse the boat with the solvent to ensure quantitative transfer.
-
-
Solubilization:
-
Add solvent (e.g., DMSO) immediately.
-
Inert Gas Purge: Gently bubble Nitrogen or Argon through the solution for 1-2 minutes to displace dissolved oxygen.
-
Seal tightly with a Parafilm wrap.
-
Handling Workflow Diagram
Figure 2: Sample integrity workflow to prevent hydrolysis and oxidation.
Part 5: Waste Management & Decontamination
Decontamination of Surfaces
Standard ethanol sprays may just spread the lipophilic amine.
-
Primary Wipe: Wipe surface with a dry paper towel to remove bulk solid.
-
Acidic Wash: Use a 1% Acetic Acid or Citric Acid solution. This protonates the amine groups, making them water-soluble salts.
-
Surfactant Wash: Follow with a detergent (SDS) and water wash.
-
Final Rinse: Methanol or Ethanol wipe.
Disposal
-
Solid Waste: Collect contaminated gloves, weigh boats, and paper towels in a dedicated "Hazardous Solid Waste - Toxic/Sensitizer" bag.
-
Liquid Waste: Segregate into "Organic Waste - Halogen Free" (unless halogenated solvents are used). Label clearly: "Contains Aromatic Amines - Sensitizer".
-
Do NOT: Do not mix with oxidizing agents (Nitric acid, Peroxides) in the waste stream; this can cause exothermic decomposition.
Part 6: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Remove contaminated clothing immediately.2.[1][5][6] Wash with soap and tepid water for 15 mins.3. Do NOT scrub hard (abrasion increases absorption). |
| Eye Contact | 1. Flush with eyewash station for 15 mins, holding lids open.2. Seek ophthalmologist evaluation (amines can cause corneal haze). |
| Spill (Solid) | 1. Evacuate area if dust is airborne.2.[2] Don P100 respirator.3. Cover spill with PEG-400 or wet paper towels to suppress dust.4. Scoop into waste container. |
References
-
U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: N1-Cyclohexyl-N1-methylbenzene-1,4-diamine (CAS 93087-80-0). Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: p-Phenylenediamine (Congener data). Retrieved from [Link]
-
PubChem. Compound Summary: N1-Cyclohexyl-N4-phenyl-1,4-benzenediamine (Structural Analog Safety Data). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: p-Phenylenediamine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
